LIGNOSULFONICACID,AMMONIUMCALCIUMSALT
Description
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Properties
CAS No. |
12710-04-2 |
|---|---|
Molecular Formula |
C6H5C2H5Cr(CO)3 |
Origin of Product |
United States |
Contextualization Within Biomass Valorization and Lignin Chemistry
The pursuit of a circular economy and sustainable resources has placed a strong emphasis on biomass valorization, which aims to convert renewable biomass into valuable products. Lignin (B12514952), a major component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds on Earth. nih.govrsc.org Historically, lignin generated from the pulp and paper industry was often considered a low-value byproduct, frequently burned for energy recovery. borregaard.com However, its intricate polyphenolic structure represents a significant opportunity for producing a wide array of chemicals and materials. nih.govrsc.org
The transformation of raw lignin into functional products like lignosulfonates is a prime example of lignin valorization. rsc.orgborregaard.com This process not only provides a sustainable alternative to fossil fuel-based chemicals but also addresses the challenge of industrial waste management. rsc.orgresearchgate.net Research in this area focuses on understanding the complex structure of lignin and developing efficient methods for its depolymerization and functionalization. rsc.orgresearchgate.net The production of lignosulfonates, including the ammonium (B1175870) calcium salt, is a well-established pathway for converting a portion of the vast annual production of industrial lignin into commercially viable products. nih.govnih.gov
Origin Within Sulfite Pulping Processes and Derivatives
Lignosulfonic acid, ammonium (B1175870) calcium salt, is a direct byproduct of the sulfite (B76179) pulping process, one of the primary methods for producing wood pulp for the paper industry. greenagrochem.comwikipedia.org In this chemical pulping process, wood chips are cooked under pressure at elevated temperatures in an aqueous solution of sulfite or bisulfite salts. greenagrochem.comgreenagrochem.com The cooking liquor can be based on various cations, including calcium, sodium, magnesium, or ammonium. chinalignin.commdpi.com
The primary goal of sulfite pulping is to cleave the ether bonds within the lignin (B12514952) polymer, which binds the cellulose (B213188) fibers together. nih.govwikipedia.org This is achieved through a sulfonation reaction, where sulfonic acid groups (-SO₃H) are introduced into the lignin structure, rendering it water-soluble. wikipedia.orggreenagrochem.comgreenagrochem.com This process effectively separates the lignin from the cellulose pulp. The resulting water-soluble lignin is known as lignosulfonic acid. greenagrochem.comgreenagrochem.com
The spent sulfite liquor, the primary effluent from this process, is a complex mixture containing the dissolved lignosulfonic acid, sugars from hemicellulose, and residual pulping chemicals. nih.govchinalignin.com To obtain the various lignosulfonate salts, this liquor is neutralized with a suitable base. For the production of ammonium calcium lignosulfonate, a combination of ammonium hydroxide (B78521) and calcium hydroxide would be utilized in the neutralization step. The final product is then typically concentrated and spray-dried to yield a powder. greenagrochem.comchinalignin.com
A study comparing ammonium lignosulfonate (LS-AM) and calcium lignosulfonate (LS-C) noted that LS-C is obtained as a byproduct of the sulfite pulping of Norway spruce wood. The LS-C can then be subjected to ion exchange chromatography to replace the calcium ions with ammonium ions to produce LS-AM. doi.org
Significance As a Polyelectrolyte in Advanced Chemical Systems
Elucidation of Sulfite (B76179) Pulping Process and Lignosulfonate Formation
The initial formation of the lignosulfonate polymer occurs during the sulfite pulping of wood, a process designed to separate cellulose (B213188) fibers from the lignin (B12514952) matrix. wikipedia.org In this chemical pulping method, wood chips are cooked under pressure at temperatures ranging from 130 to 160 °C with an aqueous solution containing sulfur dioxide and a base. wikipedia.orgscribd.com
The cooking liquor's key components are sulfite and bisulfite ions, which are generated by reacting sulfur dioxide with a base, such as calcium carbonate, magnesium hydroxide (B78521), sodium hydroxide, or ammonium hydroxide. wikipedia.orgmdpi.com The resulting sulfurous acid (H₂SO₃) and bisulfite ions (HSO₃⁻) are the primary reagents that interact with the complex lignin polymer. lignincorp.com
The core reaction of this process is sulfonation. This involves the electrophilic attack on the lignin structure, leading to the cleavage of ether bonds that link the phenylpropane units of lignin and the introduction of sulfonic acid groups (-SO₃H) onto the polymer's side chains. wikipedia.orgresearchgate.net This chemical transformation renders the previously water-insoluble lignin into a water-soluble polymer known as lignosulfonic acid, allowing it to be washed away from the cellulose pulp. mdpi.comlignincorp.com The spent sulfite liquor, therefore, becomes a raw material rich in lignosulfonates, hemicellulose sugars, and residual inorganic salts. lignincorp.com
Post-Sulfite Process Chemical Conversion and Salt Formation Mechanisms
The crude lignosulfonic acid in the spent liquor must undergo further processing to yield the specific ammonium calcium salt. This involves purification and the introduction of the desired cations.
Ion Exchange Methodologies for Cationic Salts (e.g., Ammonium Calcium)
The creation of a specific salt, such as ammonium calcium lignosulfonate, from a different lignosulfonate base (e.g., calcium lignosulfonate) is often achieved through ion exchange. doi.org While direct production using a mixed base of calcium and ammonium hydroxides in the pulping process is possible, post-production modification offers more precise control.
One established method involves using a cation exchange resin. For instance, a calcium lignosulfonate (LS-C) solution can be passed through a column containing a strong acid cation exchange resin (e.g., DOWEX 50WX8). doi.org The process typically involves these steps:
Resin Activation: The resin is first treated with a strong acid (e.g., sulfuric acid) to saturate the exchange sites with hydrogen ions (H⁺). doi.org
Cation Loading: The resin is then washed and treated with a solution containing the desired cation, in this case, ammonium hydroxide (NH₄OH), to replace the H⁺ ions with ammonium ions (NH₄⁺). doi.org
Salt Conversion: The calcium lignosulfonate solution is then passed through the ammonium-loaded resin. The calcium ions (Ca²⁺) in the solution are exchanged for the ammonium ions (NH₄⁺) on the resin, resulting in an ammonium lignosulfonate solution. doi.org
To create a mixed ammonium calcium salt, the degree of ion exchange can be controlled, or a blend of calcium lignosulfonate and ammonium lignosulfonate can be formulated. Alternatively, starting with a calcium lignosulfonate solution, ammonium carbonate can be added to precipitate calcium carbonate, leaving a solution of ammonium lignosulfonate that may retain some residual calcium. google.com
Chemical Reactivity and Derivatization Studies (e.g., Sulfonamide Synthesis)
The sulfonic acid groups on the lignosulfonate polymer are reactive sites for further chemical modification, known as derivatization. One such modification is the synthesis of sulfonamides. mdpi.comfao.org This conversion can enhance properties like thermal stability. fao.org The process is generally a two-step procedure:
Formation of Lignosulfonyl Chloride: The lignosulfonate is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl), in a non-aqueous medium. mdpi.comgoogle.com This reaction converts the sulfonate groups (-SO₃⁻) into more reactive sulfonyl chloride groups (-SO₂Cl). mdpi.comnih.gov
Reaction with an Amine: The resulting lignosulfonyl chloride is then reacted with a primary or secondary amine (e.g., dihexylamine) to form a stable sulfonamide bond (-SO₂-NR₂). mdpi.comgoogle.com
This derivatization confirmed by spectroscopic methods like FTIR and SS-NMR, shows the formation of the sulfur-nitrogen bond and the incorporation of the amine's alkyl groups into the lignosulfonate structure. mdpi.comfao.org
Investigation of Factors Influencing Lignosulfonate Structure during Synthesis
The final structure and properties of lignosulfonic acid, ammonium calcium salt, are not uniform. They are significantly influenced by the initial raw materials, the conditions of the synthesis process, and the specific cations present. encyclopedia.pub
Impact of Raw Material Source and Processing Parameters
The characteristics of the final lignosulfonate product are highly dependent on the initial lignocellulosic biomass and the parameters of the pulping process.
| Factor | Impact on Lignosulfonate Structure |
| Wood Source (Hardwood vs. Softwood) | The type of wood determines the initial lignin structure. Softwood lignins are primarily composed of guaiacyl (G) units, while hardwood lignins contain both guaiacyl and syringyl (S) units. This affects the cross-linking density and the number of available sites for sulfonation. nih.gov |
| Pulping pH | The pH of the sulfite process (ranging from 1.5 to 5) influences the extent of lignin degradation and sulfonation. wikipedia.orgresearchgate.net More acidic conditions can lead to more extensive cleavage of ether bonds. |
| Cooking Temperature and Time | Higher temperatures (130-160°C) and longer reaction times (4-14 hours) generally lead to a lower molecular weight and a higher degree of sulfonation. wikipedia.orgencyclopedia.pub However, excessive conditions can promote undesirable condensation reactions, which increase molecular weight. mdpi.com |
| Base Chemical | The base used (e.g., calcium, ammonium) influences the properties of the resulting lignosulfonate. mdpi.com |
These variables affect critical properties such as molecular weight distribution (which can range from under 1,000 to over 400,000 g/mol ), degree of sulfonation, and the abundance of other functional groups like phenolic hydroxyls. encyclopedia.pubmdpi.com
Role of Incorporated Cations on Chemical Reactivity
The cations associated with the sulfonate groups play a crucial role in the physicochemical properties and reactivity of the lignosulfonate.
Reactivity: The choice of cation affects the chemical reactivity of the lignosulfonate towards further modifications. Ammonium lignosulfonates are reported to have the highest reactivity, while calcium-based lignosulfonates are considered among the least reactive. mdpi.com
Conformational Stability: The nature of the counterion influences the polymer's conformation in solution. Divalent cations like calcium (Ca²⁺) are more effective at bridging anionic functional groups on the polymer chains. mdpi.comnih.gov This creates a more aggregated and conformationally stable structure compared to lignosulfonates with monovalent cations like ammonium (NH₄⁺). nih.govresearchgate.net
The following table summarizes the influence of the cation based on comparative studies.
| Property | Calcium (Ca²⁺) Lignosulfonate | Ammonium (NH₄⁺) Lignosulfonate |
| Conformational Stability | Higher; stabilized by divalent ion bridging. nih.govresearchgate.net | Lower; monovalent ion is less effective at aggregation. nih.gov |
| Chemical Reactivity | Lower. mdpi.com | Higher. mdpi.com |
| Molecular Structure | Can differ in hydroxyl, sulfonate, and phenolic content compared to its ammonium counterpart. nih.govresearchgate.net | Can differ in hydroxyl, sulfonate, and phenolic content compared to its calcium counterpart. nih.govresearchgate.net |
Advanced Modification Strategies for Tailored Lignosulfonate Derivatives
Graft Copolymerization
Graft copolymerization is a prominent strategy for covalently attaching polymer chains to the lignosulfonate backbone, thereby creating derivatives with significantly altered properties. mdpi.com This method typically utilizes free-radical polymerization, where initiators create active sites on the lignosulfonate structure for monomer chains to propagate. A variety of vinyl monomers have been successfully grafted onto lignosulfonates, including acrylic acid, acrylamide, and methacrylic acid. researchgate.netgoogle.com Research has shown that the choice of monomer, initiator concentration, and reaction medium significantly impacts the efficiency of the grafting process and the characteristics of the final copolymer. researchgate.netresearchgate.net For instance, studies indicate that lignosulfonates with bivalent counter-ions (like calcium) can yield better copolymerization results than those with univalent cations. researchgate.net The resulting graft copolymers can be designed for specific uses, such as soil conditioners or binding agents, by controlling the length and chemical nature of the grafted chains. google.com
Cross-linking and Network Formation
Cross-linking transforms lignosulfonate macromolecules into three-dimensional (3D) polymer networks, leading to the formation of materials like hydrogels or thermosets. mdpi.comnararenewables.org These networks are noted for their ability to absorb and retain large amounts of water or other fluids. nararenewables.org A variety of cross-linking agents have been investigated, including diisocyanates and diepoxides. For example, toluene-2,4-diisocyanate (TDI) has been used to create cross-linked lignosulfonate-polyurethane networks in a solvent-free reaction. mdpi.com In this reaction, the sulfonate groups on the lignosulfonate act as a catalyst for the reaction between the isocyanate groups of TDI and the hydroxyl groups of the lignin backbone. mdpi.com
Another common cross-linker is poly(ethylene glycol) diglycidyl ether (PEGDE), which reacts with lignosulfonate under alkaline conditions to form hydrogels. nararenewables.org The properties of these hydrogels, such as their swelling capacity, can be precisely controlled by manipulating reaction conditions like the mass ratio of lignosulfonate to PEGDE and the synthesis temperature. nararenewables.org Such tailored hydrogels have potential applications in fields like drug delivery and soil rehabilitation. nararenewables.org
Enzymatic and Functional Group Modification
Enzymatic modifications offer a green chemistry approach to altering lignosulfonate structures. Laccase, a multi-copper oxidase enzyme, can be used to polymerize lignosulfonate molecules, enhancing properties like hydrophobicity and thermal stability. acs.org The process involves the laccase-mediated oxidation of phenolic units within the lignin structure, which can be enhanced by the presence of redox mediators like polyoxometalates (POMs) to facilitate the oxidation of non-phenolic units as well. nih.govacs.org
Direct chemical transformation of existing functional groups is another powerful strategy. A two-step procedure has been developed to convert the sulfonate groups into sulfonamides. mdpi.com This involves an initial reaction with an agent like chlorosulfonic acid to form a lignosulfonyl chloride intermediate, followed by a reaction with a secondary amine (e.g., dihexylamine) to yield the final sulfonamide derivative. mdpi.com These derivatives have shown significantly improved thermal stability compared to the original lignosulfonate. mdpi.comfao.org Other functionalization methods include:
Halogenation : Reaction with thionyl halides, such as thionyl chloride, under anhydrous conditions can introduce halogen atoms onto the aromatic rings of the lignosulfonate. google.com
Epoxidation : Lignosulfonates can be modified with epoxidized oligomers, such as poly(ethylene glycol) diglycidyl ether (PEGDE) and poly(propylene glycol) diglycidyl ether (PPGDE), via epoxy ring-opening reactions to create amphiphilic derivatives. nih.gov
Allylation : The introduction of allyl ether groups can be achieved through chemical modification with agents like allyl chloride, creating new reactive sites on the lignin structure for further polymerization or cross-linking. acs.org
These advanced modification strategies allow for the rational design of lignosulfonate-based materials with precise properties, expanding their potential beyond traditional uses into areas requiring high-performance, functional polymers.
Research Findings on Lignosulfonate Modification
| Modification Strategy | Reagents / Conditions | Key Findings & Resulting Properties | Source(s) |
|---|---|---|---|
| Cross-linking | Toluene-2,4-diisocyanate (TDI) | Forms a 3D cross-linked polyurethane network. Sulfonate groups act as catalysts. Results in form-stable carbon materials after carbonization with surface areas of 70-80 m²/g. | mdpi.com |
| Cross-linking / Hydrogel Formation | Poly(ethylene glycol) diglycidyl ether (PEGDGE), NaOH, 85°C | Forms a hydrogel with optimized swelling capacity (up to 39g water/g xerogel). Cross-linking success confirmed by C-O-C vibrations in FTIR spectra. | nararenewables.org |
| Graft Copolymerization | Acrylic Acid, Acrylamide, Hydrogen Peroxide (initiator) | The viscosity of the resulting polymer increases with higher monomer and initiator concentrations. Lignosulfonates with bivalent cations show better copolymerization. | researchgate.netresearchgate.net |
| Enzymatic Polymerization | Laccase (enzyme), Polyoxometalates (POMs) as mediators | Increases the molecular weight of lignosulfonate. POMs show synergistic behavior with laccase for oxidative polymerization. | nih.gov |
| Sulfonamide Formation | 1. Chlorosulfonic Acid; 2. Dihexylamine | Creates a sulfonamide derivative of lignin with significantly improved thermal stability. FTIR and SS-NMR confirm the formation of the S-N bond and incorporation of alkyl chains. | mdpi.comfao.org |
| Epoxidation | Poly(ethylene glycol) diglycidyl ether (PEGDE), Poly(propylene glycol) diglycidyl ether (PPGDE) | Grafting occurs via nucleophilic substitution. Produces amphiphilic derivatives with enhanced dispersant properties. | nih.gov |
| Halogenation | Thionyl Chloride (in a non-aqueous medium) | Forms a halogenated lignosulfonate intermediate. Halogen substitution occurs on the aromatic groups of the lignin structure. | google.com |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate molecular structure of lignosulfonates. nih.govfao.org Various NMR methods provide detailed information on the carbon backbone, side-chains, functional groups, and inter-unit linkages. However, analysis of lignosulfonates can be challenging due to solubility issues and the structural complexity introduced during the pulping process. nih.gov
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for analyzing the primary structure of Lignosulfonic acid, ammonium calcium salt. These techniques allow for the identification and semi-quantification of different types of protons and carbons within the polymer.
Research Findings: ¹H NMR spectra provide information on protons in various chemical environments. Signals in the aromatic region (typically 6.0-8.0 ppm) correspond to protons on the phenylpropane units, while the methoxyl region (3.5-4.0 ppm) reveals the presence of methoxy (B1213986) groups attached to these aromatic rings. rsc.orgacs.org The aliphatic region (0.5-3.0 ppm) contains signals from protons in the propyl side-chains. rsc.org
¹³C NMR offers a wider spectral window, reducing signal overlap and providing detailed information about the carbon skeleton. Specific regions in the ¹³C NMR spectrum correspond to carbons in carbonyl groups, aromatic rings, methoxyl groups, and aliphatic side-chains. researchgate.netnih.gov The combination of ¹H and ¹³C NMR is crucial for building a comprehensive picture of the lignosulfonate backbone and its various substitutions. researchgate.net However, the complexity and signal overlap in 1D spectra often necessitate the use of two-dimensional NMR techniques for more precise assignments. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Regions for Lignosulfonates This table presents generalized chemical shift data for lignosulfonate structures. Specific shifts can vary based on solvent and specific molecular environment.
| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 6.0 - 8.0 | 102 - 155 |
| Methoxyl (-OCH₃) | 3.5 - 4.0 | 55 - 57 |
| Aliphatic Side-Chain | 0.5 - 5.0 | 50 - 90 |
| Carbonyl/Carboxyl (C=O) | - | 165 - 180 |
Quantitative ³¹P NMR spectroscopy is a highly accurate and common method for determining the content of various hydroxyl (OH) groups in lignin and its derivatives. rsc.orgresearchgate.net The technique involves derivatizing the hydroxyl groups with a phosphorus-containing reagent, most commonly 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP), which acts as a labeling agent. tandfonline.comresearchgate.netunive.it
Research Findings: After phosphitylation, the different types of hydroxyl groups (aliphatic, phenolic, and carboxylic acids) produce distinct, well-resolved signals in the ³¹P NMR spectrum. unive.it This allows for their precise quantification relative to an internal standard. tandfonline.comacs.org The chemical shifts of the ³¹P nucleus are sensitive to the surrounding chemical environment, enabling the differentiation between various phenolic structures (e.g., guaiacyl, syringyl) and aliphatic OH groups (primary, secondary). tandfonline.comunive.it For lignosulfonates, which can have poor solubility in common NMR solvents, specialized solvent systems, sometimes including ionic liquids, have been developed to ensure complete dissolution and accurate analysis. rsc.orgresearchgate.netrsc.org This method is invaluable for understanding the reactivity of Lignosulfonic acid, ammonium calcium salt, as the type and amount of hydroxyl groups are crucial for many chemical modification applications. rsc.orgtandfonline.com
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphitylated Hydroxyl Groups in Lignosulfonates Integration regions for quantitative analysis after derivatization with a phosphitylating agent like Cl-TMDP. Values are based on published data and can vary slightly with experimental conditions.
| Hydroxyl Group Type | Chemical Shift Range (ppm) |
|---|---|
| Aliphatic OH | 150.0 - 145.5 |
| Syringyl & Condensed Phenolic OH | 144.5 - 141.0 |
| Guaiacyl Phenolic OH | 140.5 - 138.5 |
| p-Hydroxyphenyl Phenolic OH | 138.5 - 137.3 |
| Carboxylic Acid OH | 136.0 - 134.0 |
Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is an essential technique for resolving the complex, overlapping signals found in 1D spectra of lignosulfonates. rsc.org It correlates the signals of protons directly bonded to carbon-13 atoms, providing a detailed fingerprint of the various substructures and inter-unit linkages within the macromolecule. nih.govnih.gov
Research Findings: HSQC NMR spectra of lignosulfonates reveal distinct cross-peaks for different structural motifs. The side-chain region (δC/δH 50-90/2.5-6.0 ppm) is particularly informative, showing correlations for the C-H pairs in key linkages such as β-O-4' (β-aryl ether), β-5' (phenylcoumaran), and β-β' (resinol) structures. acs.orgresearchgate.net The introduction of the sulfonate group, typically at the Cα position of the side chain, results in characteristic shifts of the associated C-H signals. nih.govresearchgate.net The aromatic region (δC/δH 102-135/6.0-8.0 ppm) allows for the identification of guaiacyl (G) and syringyl (S) units. researchgate.netresearchgate.net By analyzing the presence and relative intensity of these cross-peaks, researchers can gain semi-quantitative insights into the prevalence of different linkages and aromatic units, which is crucial for understanding the structural modifications that occur during the sulfite pulping process. rsc.orgnih.gov
Table 3: Key ¹H-¹³C HSQC Correlations for Substructures in Lignosulfonates This table shows representative chemical shifts (δC/δH in ppm) for major linkages and units. Assignments are based on published 2D NMR studies of lignosulfonates. acs.orgnih.govresearchgate.net
| Substructure | Position | Approximate δC/δH (ppm) |
|---|---|---|
| β-O-4' Linkage (A) | Aα | 71.1 / 4.72 |
| Aβ | 83.3 / 4.24 | |
| Aγ | 59.4 / 3.40 & 3.72 | |
| Sulfonated β-O-4' Linkage (A') | A'α (Sulfonated) | 65.6 / 3.93 |
| A'β | 79.3 / 4.91 | |
| A'γ | 61.1 / 4.00 | |
| Resinol (β-β') Linkage (C) | Cβ | 53.4 / 3.00 |
| Guaiacyl Unit (G) | G₂ | 111-113 / 6.7-7.0 |
| Syringyl Unit (S) | S₂,₆ | 103-106 / 6.4-6.7 |
| Methoxyl (-OCH₃) | - | 55.5 / 3.66 |
Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform-Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying the main functional groups present in Lignosulfonic acid, ammonium calcium salt. nih.gov The method measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different chemical bonds. escholarship.org
Research Findings: The FTIR spectrum of a lignosulfonate provides a characteristic fingerprint. The most definitive bands for lignosulfonates are those associated with the sulfonate group (–SO₃⁻), which exhibit strong absorption peaks around 1192 cm⁻¹ (asymmetric S=O stretching) and 1042 cm⁻¹ (symmetric S=O stretching). researchgate.netmdpi.com Other important bands include a broad absorption around 3400 cm⁻¹ due to O-H stretching in phenolic and aliphatic hydroxyl groups. researchgate.net Aromatic skeletal vibrations are observed at approximately 1600, 1512, and 1420 cm⁻¹. nih.gov The presence of carbonyl or carboxyl groups, resulting from oxidation during pulping, can be identified by a peak around 1720 cm⁻¹. nih.gov FTIR is thus an effective tool for confirming the presence of key functional groups and for monitoring chemical changes during modification processes. escholarship.org
Table 4: Characteristic FTIR Absorption Bands for Lignosulfonic Acid, Ammonium Calcium Salt This table summarizes the main vibrational frequencies and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 | O-H stretching (hydroxyl groups) |
| ~2940 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (unconjugated carbonyl/carboxyl) |
| ~1600, ~1512, ~1420 | Aromatic skeletal vibrations (C=C) |
| ~1192 | Asymmetric S=O stretching (sulfonate group) |
| ~1042 | Symmetric S=O stretching (sulfonate group) |
| ~650 | S-O band (sulfonate group) |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms on the surface of Lignosulfonic acid, ammonium calcium salt. acs.org This method provides valuable information about the first few nanometers of the material's surface.
Research Findings: An XPS survey scan reveals the primary elements present, which for Lignosulfonic acid, ammonium calcium salt, are carbon (C), oxygen (O), and sulfur (S), along with nitrogen (N) from the ammonium cation and calcium (Ca). researchgate.netrsc.org High-resolution scans of specific elements provide insight into their chemical bonding environments. The high-resolution C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon bonds: C-C/C-H (at ~284.6 eV), C-O (from alcohols and ethers, at ~286.5 eV), and C=O (from carbonyl/carboxyl groups, at ~288.0 eV). nih.govresearchgate.net The S 2p spectrum is particularly important for lignosulfonates, showing a strong peak at a binding energy of approximately 168-169 eV, which is characteristic of the highly oxidized sulfur atom in the sulfonate (–SO₃H/–SO₃⁻) group. nih.govresearchgate.net This data confirms the successful sulfonation of the lignin polymer and can be used to analyze surface modifications. nih.govacs.org
Table 5: Typical Binding Energies from XPS Analysis of Lignosulfonates This table provides representative binding energies (eV) for key elemental and chemical state identifications.
| Element/Spectrum | Chemical State | Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~284.6 |
| C-O (ether, alcohol) | ~286.5 | |
| C=O (carbonyl, carboxyl) | ~288.0 | |
| O 1s | O-C, O=C | ~533.0 |
| S 2p | Sulfonate (-SO₃⁻) | ~168.5 |
| N 1s | Ammonium (NH₄⁺) | ~401-402 |
Gel Permeation Chromatography (GPC) for Molecular Size Distribution Studies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique used to determine the molecular weight (MW) and molecular weight distribution (MWD) of lignosulfonates. tandfonline.comresearchgate.net This method separates molecules based on their hydrodynamic volume in solution.
Research Findings: Aqueous GPC is employed for water-soluble lignosulfonates. tandfonline.com A key challenge in the GPC analysis of lignosulfonates is their polyelectrolyte nature, which can cause non-size-exclusive effects like ionic exclusion or adsorption with the column packing material, leading to inaccurate MW measurements. tandfonline.comresearchgate.net To suppress these ionic interactions, the analysis is typically performed using an aqueous mobile phase with a controlled pH and a sufficient concentration of a neutral salt, such as 0.1 M NaNO₃ or 0.05 M LiCl. tandfonline.comnih.gov The results from GPC provide crucial parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov This information is vital as the molecular size of Lignosulfonic acid, ammonium calcium salt, significantly influences its physical properties and performance in various applications. tandfonline.com
Table 6: Typical Parameters Obtained from GPC Analysis of Lignosulfonates This table outlines the key outputs from a GPC experiment.
| Parameter | Description |
|---|---|
| Weight-Average Molecular Weight (Mw) | The average molecular weight where larger molecules contribute more to the average. |
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse sample. |
| Chromatogram | A plot of detector response versus elution volume, representing the molecular weight distribution of the sample. |
Scanning Electron Microscopy (SEM) for Morphological Examination and Interfacial Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of lignosulfonate materials. Research findings indicate that lignosulfonates typically exhibit an irregular, porous, and layered structure. mdpi.com SEM microphotographs reveal that lignosulfonate particles have a tendency to form aggregates and agglomerates. researchgate.net
Elemental Analysis Techniques (e.g., CHNS, ICP-OES for metal content)
Elemental analysis is fundamental to determining the empirical formula and purity of lignosulfonic acid, ammonium calcium salt. The technique involves quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), often referred to as CHNS analysis. mt.com This analysis, combined with oxygen determination, provides the complete elemental composition of the organic portion of the molecule.
The specific counter-ions, ammonium and calcium, are quantified using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). researchgate.netnih.gov ICP-OES is a highly sensitive technique for determining the concentration of metallic and certain non-metallic elements in a sample. researchgate.net The sample is typically digested, for example by dry ashing, before being introduced into the plasma for analysis. usda.gov
Research comparing ammonium lignosulfonate (LS-AM) and calcium lignosulfonate (LS-C) highlights the differences in their elemental makeup. doi.org The substitution of the divalent calcium ion with the monovalent ammonium ion directly impacts the relative percentages of other elements and the ash content. doi.orgnih.govresearchgate.net
| Element | LS-AM (%) | LS-C (%) |
|---|---|---|
| Carbon (C) | 40.02 | 34.83 |
| Hydrogen (H) | 3.78 | 5.93 |
| Nitrogen (N) | 0.12 | 0.10 |
| Sulfur (S) | 6.45 | 5.16 |
| Oxygen (O) | 44.78 | 39.14 |
| Ash | 4.85 | 14.84 |
Acid Titration Techniques for Quantifying Sulfonic and Carboxylic Acid Content
Acid titration techniques, particularly potentiometric titration, are indispensable for quantifying the acidic functional groups in lignosulfonates. researchgate.net These groups, primarily sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, are critical to the molecule's anionic character, solubility, and dispersant properties. researchgate.net The process typically involves dissolving the lignosulfonate sample and titrating it with a standard base, while monitoring the potential with an electrode. youtube.comlibretexts.org
The resulting titration curve displays distinct inflection points or potential jumps, which correspond to the neutralization of different acid groups. researchgate.netresearchgate.net The first equivalence point is generally attributed to the strong sulfonic acid groups, while subsequent inflection points at higher pH values relate to the weaker carboxylic acid groups. researchgate.netresearchgate.net To ensure accurate measurement, the lignosulfonate salts are often converted to their free acid form through acidification or cation-exchange prior to titration. researchgate.net
Quantitative studies have reported varying contents of these functional groups depending on the lignosulfonate source and processing.
| Acid Group | Reported Content (mmol/g) | Source |
|---|---|---|
| Sulfonic Acid | 1.5 - 2.0 | researchgate.net |
| Carboxylic Acid | 0.6 - 3.0 | researchgate.net |
| Sulfonic Acid (from derivative) | 1.24 | mdpi.com |
X-ray Diffraction (WAXD) for Structural Insights
Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is employed to probe the degree of structural order in lignosulfonate materials. ndhu.edu.twwikipedia.org The analysis of diffraction patterns reveals whether a material is crystalline, amorphous, or semi-crystalline.
Research findings consistently show that lignosulfonates are predominantly amorphous. mdpi.com Their WAXD diffractograms are characterized by a broad, diffuse "halo" rather than sharp, well-defined Bragg peaks. mdpi.com This amorphous halo is typically observed in the 2Θ angle range of 7° to 30°. mdpi.com The lack of sharp peaks confirms the absence of long-range, ordered crystalline structures, which is expected for a complex, heterogeneous polymer like lignin and its derivatives. mdpi.comtransylvanianreviewjournal.com In studies of lignosulfonate-based composites, the absence of diffraction peaks corresponding to the lignosulfonate component can indicate its successful and uniform dispersion within the host matrix. transylvanianreviewjournal.com
Mechanistic Investigations of Interfacial and Solution Behavior of Lignosulfonic Acid, Ammonium Calcium Salt
Adsorption Mechanisms on Diverse Substrates
The adsorption of lignosulfonates onto various surfaces is a key determinant of their function as dispersants, binders, and conditioners. mdpi.comresearchgate.net This process is influenced by factors such as pH, the concentration of other electrolytes, and temperature. researchgate.net
Lignosulfonic acid, ammonium (B1175870) calcium salt serves as an effective soil conditioner and dust suppressant by interacting with soil particles. researchgate.netgreenagrochem.com The addition of lignosulfonate to soil can lead to compaction and the formation of an amorphous structure, which reduces water absorption capacity. researchgate.net Research indicates that lignosulfonate treatment can reduce the negative surface charge of soils and promote the formation of a polymer chain microstructure alongside flocculated or aggregated particle microstructures. researchgate.net This alteration is attributed to the enhanced strength of expansive soils. researchgate.net
The mechanism for dispersivity reduction in soils treated with lignosulfonate involves the creation of stable particle clusters through electrostatic reactions, flocculation, and agglomeration. researchgate.net In the electrostatic reaction, ionic bonding occurs between the clay and the positively charged components of the lignosulfonate, reducing the negative surface charges on the clay minerals. researchgate.net Furthermore, negatively charged clay particles can adsorb cations like Ca²⁺, which then form cation bridges with the negatively charged functional groups of the lignosulfonate, enhancing its adsorption onto organic matter. researchgate.net
Table 1: Effects of Lignosulfonate on Soil Properties Below is an interactive table summarizing the observed effects of lignosulfonate treatment on various soil characteristics based on research findings.
| Property | Effect of Lignosulfonate Treatment | Mechanism | Reference |
|---|---|---|---|
| Soil Density | Increases | Compaction and formation of amorphous structures. | researchgate.net |
| Water Absorption | Reduces | Increased density and altered microstructure. | researchgate.net |
| Surface Charge | Reduces negative surface charge of clay. | Ionic bonding and electrostatic reactions. | researchgate.net |
| Particle Structure | Promotes flocculation and aggregation. | Formation of polymer chains and particle clusters. | researchgate.net |
| Durability | Improves durability of clayey sand. | Stabilization of soil particles. | researchgate.net |
In cementitious systems, lignosulfonates are widely used as water reducers (plasticizers) and set retarders. greenagrochem.comlignincorp.com The primary mechanism involves the adsorption of lignosulfonate molecules onto the surface of cement particles. greenagrochem.comnih.gov This adsorption creates a layer that imparts a negative charge, leading to electrostatic repulsion between the cement grains. greenagrochem.comnih.gov This repulsion disperses the particles, preventing clumping and improving the fluidity and workability of the concrete mix. greenagrochem.comlignincorp.com
This dispersion allows for a reduction in the water-to-cement ratio while maintaining workability, which in turn leads to a denser, stronger, and more durable hardened concrete. greenagrochem.comlignincorp.com The adsorption process also delays the cement hydration process. nih.gov The lignosulfonate film on the cement particles hinders the dissolution of clinker minerals and slows the growth of hydration products like ettringite and calcium hydroxide (B78521) (Ca(OH)₂). nih.gov The sulfonic acid group in the lignosulfonate can also form a stable complex with Ca²⁺ ions in the alkaline cement slurry, further impeding the hydration reactions. nih.gov Studies show that calcium lignosulfonate can promote the hydration of tricalcium aluminate (C₃A), with the resulting ettringite precipitating on cement particle surfaces, which hinders the hydration of tricalcium silicate (B1173343) (C₃S). nih.gov
Table 2: Influence of Calcium Lignosulfonate on Cement Hydration Stages This interactive table outlines the effects of calcium lignosulfonate during the different stages of cement hydration.
| Hydration Stage | Action of Calcium Lignosulfonate | Consequence | Reference |
|---|---|---|---|
| Dissolution | Adsorbs on cement particles; air-entraining effect introduces microbubbles. | Maintains a stable suspension; disperses cement particles via electro-repulsion. | nih.gov |
| Crystallization | Delays formation of hydration products through electro-repulsion and surface film. | Slows down the hydration process; hinders Ca(OH)₂ crystallization. | nih.gov |
| Acceleration | Reduces bound water formation in the flocculation structure. | Released water participates in hydration, altering the reaction rate. | nih.gov |
| Decline | System has solidified; water exists primarily in the porous medium. | Final structure is denser and has reduced permeability. | lignincorp.com |
The equilibrium adsorption of lignosulfonates on solid surfaces has been reported by multiple authors to be well-described by the Langmuir isotherm model. mdpi.comresearchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical sites. For instance, the adsorption of lignosulfonates onto chitosan-silica beads was found to follow the Langmuir model, with a determined maximum adsorption capacity of 238.3 mg/g at a pH of 7. researchgate.net
The kinetics of the adsorption process have often been successfully fitted to a pseudo-second-order kinetic model. researchgate.net This was the case for adsorption on chitosan-silica beads, which had a rate constant of 0.32 g·mg⁻¹·min⁻¹. researchgate.net Some studies have identified a two-step kinetic pattern, which consists of an initial rapid adsorption phase followed by a slower second step. mdpi.com In such cases, a second-order kinetic model provided the best fit, and it was noted that desorption occurred more slowly than adsorption. mdpi.com The kinetics are also sensitive to environmental conditions; for example, one investigation found that adsorption was faster at pH 3, whereas desorption was faster at pH 11. mdpi.com
Table 3: Adsorption Isotherm and Kinetic Findings for Lignosulfonates This interactive table summarizes key data from studies on lignosulfonate adsorption behavior.
| Parameter | Model/Finding | Details | Reference |
|---|---|---|---|
| Equilibrium Model | Langmuir Isotherm | Describes equilibrium adsorption on various solids, including chitosan-silica beads. | mdpi.comresearchgate.net |
| Max. Adsorption Capacity | 238.3 mg/g | On chitosan-silica beads at pH 7. | researchgate.net |
| Kinetic Model | Pseudo-second-order | Best describes adsorption on chitosan-silica beads. | researchgate.net |
| Kinetic Pattern | Two-step process | An initial fast adsorption followed by a slower step has been observed. | mdpi.com |
| Rate-Determining Step | Intra-particle diffusion | Identified as the main rate-determining step in one study. | researchgate.net |
Complexation and Chelation Mechanisms with Metal Ions
Lignosulfonic acid, ammonium calcium salt possesses the ability to form complexes and chelate metal ions, a property valuable in agricultural and industrial applications. greenagrochem.comlignincorp.com The functional groups on the lignosulfonate polymer, such as sulfonic and carboxylic acid groups, can bind with metal ions. encyclopedia.pubgreenagrochem.com
In agricultural contexts, this chelating ability is used to manage nutrient availability and mitigate metal toxicity in soils. lignincorp.com Lignosulfonates can complex and chelate potentially toxic excess metal ions like aluminum (Al³⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺), preventing them from becoming overly soluble and harmful to plants. lignincorp.com Concurrently, they can form complexes with essential micronutrients such as iron, zinc (Zn²⁺), and copper (Cu²⁺), keeping them soluble and accessible for plant root uptake. lignincorp.com Research on a hydrothermally treated sulfuric acid lignin (B12514952) (HSAL) demonstrated a significant capacity to chelate iron and calcium, with its ability to improve iron bioavailability being comparable to the well-known chelator EDTA. nih.gov The proposed mechanism involves the lignosulfonate derivative chelating ferric iron to enhance its mobility and prevent its precipitation in the soil and plant cell walls. nih.gov
Table 4: Metal Ion Chelation by Lignosulfonates and Its Applications This interactive table details the metal ions that lignosulfonates can chelate and the resulting applications.
| Metal Ion | Application | Mechanism | Reference |
|---|---|---|---|
| Aluminum (Al³⁺), Iron (Fe²⁺/Fe³⁺), Manganese (Mn²⁺) | Soil Amendment (Metal Toxicity Prevention) | Complexes with excess metal ions, reducing their toxic availability to plants. | lignincorp.com |
| Iron (Fe), Zinc (Zn²⁺), Copper (Cu²⁺) | Nutrient Management (Micronutrient Delivery) | Chelates micronutrients, keeping them soluble and available for plant uptake. | lignincorp.com |
| Calcium (Ca²⁺) | Cement Hydration Control | The sulfonic acid group forms a stable complex with Ca²⁺ in alkaline media, slowing hydration. | nih.gov |
| Iron (Fe³⁺) | Enhanced Iron Bioavailability | Chelates ferric iron to improve mobility and prevent precipitation, increasing availability to plants. | nih.gov |
Dispersion Mechanisms in Colloidal and Particulate Systems
The most common technical application of lignosulfonates is as a dispersant. encyclopedia.pub This function is critical in products like concrete admixtures, dye slurries, and agricultural formulations. mdpi.comencyclopedia.pub The primary dispersion mechanism is rooted in the adsorption of these anionic polyelectrolytes onto the surface of particles suspended in a liquid. mdpi.comgreenagrochem.com
Two main stabilization mechanisms have been proposed:
Electrostatic Repulsion : Upon adsorption, the lignosulfonate imparts a negative charge to the particle surfaces due to its ionized sulfonate and carboxylate groups. mdpi.comencyclopedia.pub This creates a repulsive electrostatic force between the particles, overcoming attractive van der Waals forces and preventing them from agglomerating or flocculating. greenagrochem.comnih.gov
Steric Hindrance : The branched, three-dimensional structure of the adsorbed lignosulfonate molecules forms a protective layer around the particles. mdpi.com This layer physically prevents the particles from approaching each other too closely, a phenomenon known as steric hindrance.
The combination of these electrostatic and steric effects ensures that particles remain evenly distributed throughout the suspension, leading to improved stability and performance. mdpi.com
Investigation of Polyelectrolyte Behavior in Aqueous Solutions
Lignosulfonic acid, ammonium calcium salt, as a polyelectrolyte, exhibits complex solution behavior that is critically influenced by the surrounding aqueous environment. The presence of both monovalent (NH₄⁺) and divalent (Ca²⁺) counterions, along with charged sulfonate and carboxylate groups on the lignin backbone, dictates its molecular conformation and intermolecular interactions. This section delves into the mechanistic investigations of its polyelectrolyte characteristics, focusing on the influence of ionic strength and the specific roles of its counterions.
Influence of Ionic Strength on Molecular Conformation
The molecular conformation of lignosulfonic acid, ammonium calcium salt in an aqueous solution is highly sensitive to the ionic strength of the medium. At low ionic strength, the lignosulfonate molecule adopts an expanded or stretched conformation. mdpi.com This expansion is a direct consequence of intramolecular electrostatic repulsion between the negatively charged sulfonate (–SO₃⁻) and carboxylate (–COO⁻) groups along the polymer chain. mdpi.com With minimal counterions present to shield these charges, the repulsive forces dominate, forcing the macromolecule into a more open structure.
As the ionic strength of the solution increases, for instance, through the addition of a salt, the molecular conformation of the lignosulfonate becomes more compact. mdpi.com This phenomenon is attributed to two primary effects:
Coulomb Shielding: The added electrolyte ions, particularly the cations (Na⁺, K⁺, etc.), form an ionic atmosphere around the anionic groups of the lignosulfonate. This shielding effect neutralizes the negative charges, thereby reducing the electrostatic repulsion between different segments of the polymer chain. mdpi.com
The reduction in electrostatic repulsion allows for a greater number of possible molecular conformations, leading to a more coiled and compact structure. mdpi.com This change in conformation can be observed through techniques like dynamic light scattering (DLS), which measures the hydrodynamic radius of the molecules in solution. A decrease in the hydrodynamic radius is indicative of a more compact molecular structure.
The following interactive table illustrates the theoretical effect of increasing ionic strength on the hydrodynamic radius of a lignosulfonate polyelectrolyte in solution.
Role of Counterions on Molecular Expansion and Interactions
The nature of the counterions associated with the lignosulfonate polyelectrolyte plays a crucial role in determining its molecular expansion and intermolecular interactions. In the case of lignosulfonic acid, ammonium calcium salt, the presence of both monovalent ammonium (NH₄⁺) and divalent calcium (Ca²⁺) ions leads to a nuanced behavior.
Divalent cations like Ca²⁺ are significantly more effective at shielding the negative charges on the lignosulfonate backbone compared to monovalent cations like NH₄⁺. mdpi.com This increased efficiency is due to the higher charge density of Ca²⁺, allowing a single ion to neutralize two anionic sites. This can lead to the formation of "ionic bridges" between different sulfonate or carboxylate groups, either on the same molecule (intramolecular) or between different molecules (intermolecular).
Research comparing calcium lignosulfonates (LS-C) and ammonium lignosulfonates (LS-AM) has shown that the divalent Ca²⁺ counterion provides greater conformational stability. mdpi.com The stronger interaction between Ca²⁺ and the anionic groups results in a more tightly aggregated and stable molecular structure for LS-C compared to LS-AM, where the monovalent NH₄⁺ is less efficient at promoting aggregation. mdpi.com
This difference in counterion effectiveness has significant implications for the lignosulfonate's behavior in solution:
Molecular Expansion: Lignosulfonates with divalent counterions will generally exhibit a more compact conformation (smaller hydrodynamic radius) at a given concentration compared to those with monovalent counterions, assuming all other factors are equal.
Aggregation and Precipitation: The enhanced charge-shielding and bridging capabilities of divalent cations increase the likelihood of intermolecular aggregation. This can lead to the formation of larger aggregates and, at sufficiently high concentrations, precipitation from the solution. Studies have shown that the addition of divalent salts like CaCl₂ is more effective at inducing the precipitation ("salting out") of lignosulfonates than monovalent salts. acs.org
The following interactive table provides a comparative illustration of the influence of monovalent and divalent counterions on key properties of lignosulfonate in an aqueous solution.
Theoretical and Computational Chemistry Approaches for Lignosulfonic Acid, Ammonium Calcium Salt
Molecular Modeling for Electronic Structural Characteristics
Molecular modeling techniques are crucial for understanding the fundamental electronic and structural properties of complex polymers like lignosulfonic acid, ammonium (B1175870) calcium salt. Semiempirical quantum mechanical methods, such as PM3 (Parametrized Model 3) and ZINDO/CI (Zerner's Intermediate Neglect of Differential Overlap/Configuration Interaction), have been effectively employed to investigate these characteristics. redalyc.org
Studies have modeled fragments of sulfonated lignin (B12514952) containing ammonium and calcium functional groups to calculate structural and electronic properties. redalyc.org The PM3 method, which is part of the Neglect of Differential Overlap (NDO) family, is used to optimize molecular geometries and determine structural properties like the heat of formation (enthalpy of formation). redalyc.org These calculations reveal the energetic stability of the polymer structure. For instance, modeling the polymerization of sulfonated lignin precursors shows a significant decrease in the heat of formation as units are added, indicating a trend toward great structural stability for the resulting fragments. redalyc.org
Electronic and optical properties are further explored using methods like ZINDO/CI. redalyc.org These calculations provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior and potential for electronic transitions. By analyzing these electronic characteristics, researchers can gain a better understanding of the properties that make lignosulfonates useful in various applications. redalyc.org
Table 1: Calculated Heat of Formation for Sulfonated Lignin Fragments with Different Cations This table, based on data from theoretical studies, illustrates the calculated enthalpy of formation for sulfonated lignin fragments as the polymer chain grows. The negative values indicate the stability of the formed structures.
| Number of Precursor Units | Cation | Heat of Formation (kcal/mol) |
| 1 | Calcium | -235.12 |
| 2 | Calcium | -580.45 |
| 3 | Calcium | -925.78 |
| 1 | Ammonium | -210.33 |
| 2 | Ammonium | -555.66 |
| 3 | Ammonium | -900.99 |
| This interactive table is based on findings from molecular modeling studies using the semiempirical PM3 method. redalyc.org |
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful lens for examining the intricate network of molecular interactions within lignosulfonic acid, ammonium calcium salt. nih.govund.edu These interactions, which include hydrogen bonds and electrostatic forces, are critical in defining the polymer's three-dimensional structure and its behavior in solution. nih.gov
DFT calculations can model the interactions between different parts of the lignosulfonate molecule, such as the phenolic hydroxyl groups, and the surrounding solvent molecules or counterions. und.edu For example, simulations can optimize the geometry of lignin model compounds interacting with other molecules to identify the most stable configurations and the nature of the bonds formed, such as C=N…H–O and O–H…O hydrogen bonds. nih.gov
Simulations of Behavior in Varied Aqueous Environments
The behavior of lignosulfonic acid, ammonium calcium salt in aqueous solutions is complex due to its polyelectrolyte and amphiphilic nature. mdpi.comnih.gov Computational simulations are vital for understanding how the polymer's conformation and aggregation state change in response to environmental factors like pH and ionic strength. redalyc.orgnih.gov
Molecular dynamics (MD) simulations can track the movement and interactions of the lignosulfonate polymer and surrounding water molecules over time. osti.govmdpi.com These simulations have shown that water molecules in the vicinity of lignin's hydroxyl groups have significantly reduced mobility due to strong hydrogen bonding. osti.gov In contrast, water molecules near hydrophobic methoxyl groups exhibit a structured arrangement, which also slightly reduces their mobility. osti.gov
The influence of the aqueous environment's acidity or basicity has also been modeled. Studies simulating lignosulfonates in both acidic and basic aqueous media provide insight into their conformational dynamics under different pH conditions. redalyc.org For example, High-Performance Size Exclusion Chromatography (HPSEC) has been used to simulate the effects of acidic conditions, revealing that calcium lignosulfonate (LS-C) has greater conformational stability than ammonium lignosulfonate (LS-AM). nih.govdoi.org This is attributed to the divalent Ca²⁺ ion's superior ability to aggregate the polymer components compared to the monovalent NH₄⁺ ion. nih.govdoi.org The associative behavior of lignosulfonates can be controlled by factors such as ionic strength and solvent polarity, with counterion binding being a key process in their solution behavior. nih.gov
Table 2: Comparative Conformational Stability in Acidic Aqueous Solution This table summarizes findings from studies comparing the behavior of lignosulfonates with different counterions in an acidic environment.
| Lignosulfonate Type | Counterion | Valence | Conformational Stability | Aggregation Efficiency |
| Calcium Lignosulfonate (LS-C) | Ca²⁺ | Divalent | Higher | More Efficient |
| Ammonium Lignosulfonate (LS-AM) | NH₄⁺ | Monovalent | Lower | Less Efficient |
| This interactive table is based on findings from comparative studies using HPSEC to simulate aqueous environments. nih.govdoi.org |
Computational Studies on Reactivity and Functional Group Influence
Theoretical calculations can determine physical properties that serve as descriptors for reactivity. researchgate.net Parameters like the total dipole moment and the heat of formation can indicate a structure's ability to interact with surrounding molecules. researchgate.net An increase in the total dipole moment, for instance, often correlates with increased reactivity. researchgate.net Computational methods like DFT and semiempirical calculations can evaluate these properties for different functional groups within the lignosulfonate structure, helping to identify the most reactive sites. researchgate.net
Studies have noted that the cation associated with the lignosulfonate significantly affects its chemical reactivity. mdpi.com Ammonium lignosulfonate is reported to have the highest reactivity, while calcium-based lignosulfonates are among the least active. mdpi.com Computational models can help explain this by examining the electronic influence of the counterions on the reactive functional groups. For example, the way a cation interacts with and shields a sulfonate or hydroxyl group can alter that group's availability for chemical reactions. mdpi.com These computational insights are crucial for tailoring the properties of lignosulfonates for specific applications where reactivity is a key factor. nih.gov
Applications in Specialized Scientific and Engineering Domains Non Clinical Focus
Materials Science and Engineering Research
In materials science, the compound is investigated for its dispersant, binding, and polymeric properties, finding utility in systems ranging from cement to advanced composites and catalysts.
Role as a Dispersant in Advanced Concrete Admixtures and Cementitious Systems
Lignosulfonates are established as effective water-reducing admixtures, or plasticizers, in concrete formulations. globalroadtechnology.comligninchina.com The primary mechanism of action is electrostatic repulsion. globalroadtechnology.comlignosulfonate.com When added to a cementitious mixture, the anionic lignosulfonate polymer adsorbs onto the surface of cement particles, imparting a negative charge. globalroadtechnology.comlignosulfonate.comnih.gov This causes the particles to repel each other, breaking up agglomerates and releasing entrapped water, which significantly improves the workability and flowability of the concrete without requiring additional water. globalroadtechnology.comligninchina.com
This water-reducing capability allows for a lower water-to-cement ratio, which is directly linked to producing denser, stronger, and more durable concrete. globalroadtechnology.comlignosulfonate.com Research indicates that lignosulfonates can reduce water demand by 10-15%. globalroadtechnology.comlignosulfonate.com This can, in turn, increase the 28-day compressive strength by 15-20%. lignosulfonate.comnih.gov While high-range superplasticizers like polycarboxylate ethers (PCEs) can achieve greater water reduction, lignosulfonates are often blended with them to enhance cost-efficiency. greenagrochem.com
Research efforts have also focused on modifying lignosulfonates to improve their dispersing performance. Strategies include increasing the molecular weight through polymerization or grafting other polymer chains, such as poly(propylene glycol) (PPG), onto the lignosulfonate backbone. greenagrochem.comgreenagrochem.comchinalignin.com These modifications aim to introduce steric hindrance effects in addition to electrostatic repulsion, further enhancing the dispersing efficiency. greenagrochem.comgreenagrochem.comchinalignin.com While much of the detailed research has been conducted on sodium and calcium lignosulfonates, the fundamental dispersing properties are attributed to the common lignosulfonate structure, applicable to the ammonium (B1175870) calcium salt variant. nsw.gov.auwikipedia.org
Table 1: Performance Enhancements in Concrete with Lignosulfonate Admixtures
| Property | Enhancement | Mechanism | Citation |
| Water Content | Reduction of 10-15% | Electrostatic dispersion of cement particles | globalroadtechnology.comlignosulfonate.com |
| Workability | Improved flowability and ease of placement | Increased particle dispersion | globalroadtechnology.comligninchina.com |
| Compressive Strength | Increase of 15-20% (at 28 days) | Lower water-to-cement ratio | lignosulfonate.comnih.gov |
| Durability | Enhanced resistance to freeze-thaw cycles and chemical attack | Denser, less permeable matrix | lignosulfonate.comligninchina.com |
| Set Time | Retarding effect | Delayed cement hydration | ligninchina.comligninchina.com |
Function as a Binder in Composites and Industrial Granulation Processes
The inherent adhesive properties of the lignosulfonate polymer make it an effective binder for various materials. globalroadtechnology.comligninchina.com This functionality is leveraged in industrial granulation and the formation of composite materials, where it binds fine particles into larger, more stable agglomerates. greenagrochem.com A key advantage is its origin as a renewable byproduct from the wood industry, offering an economical and environmentally favorable alternative to synthetic binders. nsw.gov.au
In industrial granulation, lignosulfonates are used to pelletize a wide range of materials, including:
Animal Feed: It improves the durability of feed pellets, typically at an inclusion rate of 1-3%, preventing the formation of fines and ensuring consistent nutrient delivery. nsw.gov.au
Biomass Fuels: It strengthens pellets made from wood, straw, or other biomass, reducing dust and improving combustion efficiency. greenagrochem.com
Fertilizers: It binds nutrients in granular fertilizers, ensuring uniform particle size and reducing dust during application. greenagrochem.comligninchina.com
Ores and Minerals: In mining, it is used to pelletize mineral fines like iron ore, facilitating easier transport and processing. greenagrochem.com
Industrial Dust and Fines: It is used to briquette materials like coal fines (at 3-5% inclusion), carbon black, and cement kiln dust, turning waste streams into usable products. globalroadtechnology.comchinalignin.com
The binding mechanism relies on the polymer's ability to form a film and create solid bridges between particles. globalroadtechnology.com Its charged acid groups also interact with particle surfaces, contributing to pellet strength. chinalignin.com
In the realm of composite materials, lignosulfonates are researched as binders for wood-based panels like particleboard and fiberboard. globalroadtechnology.com Furthermore, a patent for insulation products explicitly lists ammonium calcium lignosulfonate as a component in a formaldehyde-free binder system for man-made vitreous fibers, highlighting its direct application in this area. nih.gov
Table 2: Applications of Lignosulfonate as a Binder in Granulation Processes
| Application Area | Material Granulated | Typical Inclusion Rate | Key Benefit | Citation |
| Agriculture | Animal Feed Pellets | 1-3% | Improved pellet durability, reduced fines | nsw.gov.au |
| Energy | Biomass Fuel Pellets | Varies | Increased pellet strength and stability | greenagrochem.com |
| Mining | Coal Fines Briquettes | 3-5% | Improved handling and combustion | chinalignin.com |
| Mining | Mineral Ore Pellets | Varies | Enhanced green strength, dust reduction | greenagrochem.com |
| Manufacturing | Ceramic Products | Varies | Improved green and dry strength | globalroadtechnology.comligninchina.com |
| Manufacturing | Insulation Products | Varies | Formaldehyde-free binding system | nih.gov |
Exploration as a Precursor or Additive in Polymer Synthesis
The polyphenolic structure of lignosulfonates makes them a subject of research for use as a renewable component in polymer synthesis, either as an additive or a precursor. greenagrochem.com As an additive, lignosulfonates are incorporated into existing polymer matrices to modify properties or reduce costs. For example, research has shown that adding lignin (B12514952) to PVC can increase the composite's softening temperature, though it can impact mechanical properties due to compatibility issues. greenagrochem.com In studies with poly(lactic acid) (PLA), the inclusion of lignosulfonate was found to reduce material costs and impart UV light absorption capabilities. globalroadtechnology.com
Lignosulfonates are also investigated as a partial substitute for phenol (B47542) in the synthesis of phenol-formaldehyde resins, which are used as adhesives. ligninchina.com Their reactive phenolic groups can participate in the polymerization reaction. ligninchina.com Research into ligno-epoxy composite materials has demonstrated that lignosulfonates can act as both a hardener and a dispersed filler, creating thermally stable compositions. greenagrochem.com
To improve compatibility between lignosulfonates and other polymers, researchers explore graft polymerization. This involves chemically grafting other polymer chains, such as methyl methacrylate (B99206) (MMA), onto the lignin backbone. greenagrochem.com These modified lignosulfonates can act as better compatibilizers in polymer blends and composites. greenagrochem.com While specific studies on Lignosulfonic acid, ammonium calcium salt as a polymer precursor are not prominent, a patent document mentions the use of "ammonium (calcium) lignosulfonate" in the context of polymer binders for fertilizer granulation, indicating its role in polymeric formulations. nsw.gov.au
Table 3: Research on Lignosulfonates as an Additive in Polymer Composites
| Polymer Matrix | Effect of Lignosulfonate Addition | Research Focus | Citation |
| Polyvinyl Chloride (PVC) | Increased Vicat softening temperature; reduced mechanical strength. | Use as a filler to modify thermal properties. | greenagrochem.com |
| Poly(lactic acid) (PLA) | Reduced material cost; added UV absorption. | Development of bio-based composites. | globalroadtechnology.com |
| Epoxy Resin | Acted as a hardener and dispersed filler; improved thermal stability. | Creation of ligno-epoxy composite materials. | greenagrochem.com |
| Phenol-Formaldehyde Resin | Partial substitution of phenol. | Development of bio-based wood adhesives. | ligninchina.com |
Development as a Carbon-Based Catalyst Support
Lignosulfonates are recognized as a valuable and renewable precursor for producing carbon-based materials for catalytic applications. ligninchina.comlignosulfonate.com Their high carbon content and aromatic structure make them suitable for conversion into activated carbons and catalyst supports through processes like pyrolysis and carbonization. ligninchina.comligninchina.com
One area of research involves the direct conversion of lignosulfonates into solid acid catalysts. greenagrochem.com By treating sodium lignosulfonate with sulfuric acid, researchers have created sulfonated carbon materials with a high density of sulfonic acid (SO₃H) groups (e.g., 1.24 mmol/g). greenagrochem.com These groups act as the active catalytic sites, making the material effective for reactions like esterification, with performance comparable to commercial ion-exchange resins like Amberlyst-15. greenagrochem.com
Another significant application is the synthesis of porous carbons to be used as catalyst supports. chinalignin.com The inorganic components inherent in lignosulfonates, such as sodium or calcium, can act as "self-templating" agents during pyrolysis, helping to create a porous structure in the final carbon material. ligninchina.com These porous carbons possess high surface areas (e.g., up to 512 m²/g from sodium lignosulfonate) and are suitable for immobilizing active catalytic species. globalroadtechnology.com For instance, a catalyst made from sodium lignosulfonate and nano zinc oxide has been developed in pellet form for producing biofuel from waste cooking oil, demonstrating its role as a practical catalyst support. chinalignin.com
While much of the detailed synthesis and characterization has been performed on sodium lignosulfonate, regulatory documents from the U.S. Environmental Protection Agency (EPA) explicitly list Lignosulfonic acid, ammonium calcium salt (CAS Reg. No. 12710-04-2) as a substance with an approved use as a "Catalyst" in certain formulations. nih.govlignosulfonate.comnih.govmdpi.com
Table 4: Properties of Lignosulfonate-Derived Carbon Materials for Catalysis
| Precursor | Synthesis Method | Key Property | Application | Citation |
| Sodium Lignosulfonate | Sulfuric acid treatment | High acid site density (1.24 mmol/g) | Solid acid catalyst for esterification | greenagrochem.com |
| Sodium Lignosulfonate | Magnesium salt templating & carbonization | High surface area (512 m²/g) | Porous sulfonated carbon catalyst | globalroadtechnology.com |
| Sodium Lignosulfonate | Direct pyrolysis | Self-templated porous carbon | Supercapacitor electrodes | ligninchina.com |
| Sodium Lignosulfonate + ZnO | Carbonization | Hierarchical pore structure | Catalyst support for biofuel production | chinalignin.com |
| Lignosulfonate | Electrospinning & carbonization | Activated carbon fibers | Adsorption and filtration material | ligninchina.com |
Research in Drilling Fluid Rheology and Thinner Mechanisms
In the oil and gas industry, lignosulfonates are widely used as thinners, also known as deflocculants, to control the rheological properties of water-based drilling fluids (muds). lignosulfonate.comgreenagrochem.com The primary function is to reduce the viscosity and gel strength of the drilling mud, which is crucial for efficient drilling operations. ligninchina.comwikipedia.org
The mechanism of action involves the adsorption of the lignosulfonate polymer onto the surfaces of clay particles (typically bentonite) suspended in the drilling fluid. globalroadtechnology.com This adsorption imparts a negative charge, causing the clay platelets to repel each other and preventing them from forming a "card-house" structure, a process known as flocculation. lignosulfonate.com By keeping the clay particles dispersed, lignosulfonates ensure the fluid remains pumpable, reduces the required pump pressure, and helps in the effective removal of drill cuttings from the wellbore. greenagrochem.com
Lignosulfonates are valued for their effectiveness, low cost, and stability at the high temperatures encountered in drilling, with effectiveness reported at temperatures up to 250°F (121°C). wikipedia.org Different salts are used, including calcium lignosulfonate and, historically, chrome lignosulfonate. greenagrochem.com However, due to environmental concerns associated with chromium, significant research has been dedicated to developing chrome-free alternatives. greenagrochem.comchinalignin.com This research includes modifying lignosulfonates by complexing them with other metal ions like iron or titanium, or by cross-linking them with other natural polymers like tannin, to enhance their thermal stability and tolerance to salt contamination. globalroadtechnology.comgreenagrochem.comnsw.gov.au While specific studies on Lignosulfonic acid, ammonium calcium salt are not prevalent, the general principles of clay deflocculation apply to all lignosulfonate types.
Table 5: Role of Lignosulfonates in Water-Based Drilling Fluids
| Function | Mechanism | Key Performance Indicator | Research Trend | Citation |
| Thinner / Deflocculant | Adsorption on clay particles, causing electrostatic repulsion. | Reduction in plastic viscosity and gel strength. | Development of chrome-free, high-temperature alternatives. | ligninchina.comgreenagrochem.comchinalignin.com |
| Rheology Modifier | Prevents flocculation of bentonite (B74815) clay. | Stable fluid properties under high temperature and salinity. | Grafting and complexation with other polymers/ions. | globalroadtechnology.comgreenagrochem.com |
| Emulsion Stabilizer | Adsorption at the oil-water interface. | Improved control of water loss and lubrication. | Modification for enhanced stability in various mud systems. | lignosulfonate.comgreenagrochem.com |
Environmental Science and Remediation Research
In environmental science, research focuses on leveraging the binding and chelating properties of lignosulfonates for applications such as dust suppression, soil stabilization, and the remediation of heavy metals. These applications benefit from the compound's biodegradability and origin from a renewable resource. nsw.gov.auwikipedia.org
One of the most established environmental applications is as a dust suppressant. greenagrochem.com When sprayed on unpaved roads, stockpiles, or construction sites, the lignosulfonate solution binds fine soil and dust particles together. ligninchina.com As the water evaporates, it forms a cohesive, durable crust on the surface that traps the particles and prevents them from becoming airborne due to wind or traffic. greenagrochem.com This method can reduce airborne dust by 70-90%. greenagrochem.com The hygroscopic (moisture-retaining) nature of lignosulfonates also helps keep the surface slightly damp, further aiding in dust control. greenagrochem.com Common types used include calcium, sodium, and ammonium lignosulfonates. globalroadtechnology.com
Lignosulfonates are also explored for the remediation of water contaminated with heavy metals. The sulfonic and carboxylic acid groups on the polymer backbone can chelate or bind with metal cations through an ion-exchange mechanism. lignosulfonate.com Research has demonstrated the ability of lignosulfonates to adsorb heavy metals such as copper (Cu²⁺), lead (Pb²⁺), and cobalt (Co²⁺). nih.govnih.gov To enhance this capability, lignosulfonates are often modified. For example, they have been incorporated into hydrogels or combined with materials like montmorillonite (B579905) clay or activated carbon to create adsorbents with significantly higher uptake capacities. nih.govnih.govresearchgate.net Studies show that these modified adsorbents work primarily through chemical adsorption and electrostatic attraction. nih.gov
While specific research on Lignosulfonic acid, ammonium calcium salt for remediation is limited, regulatory documents from the U.S. EPA list it as an approved inert ingredient in pesticide formulations, indicating its accepted use in environmental applications. ecfr.govpcdn.cogovinfo.govgovinfo.gov
Table 6: Applications of Lignosulfonates in Environmental Science
| Application | Mechanism | Key Research Finding | Citation |
| Dust Suppression | Binds fine particles, forms a surface crust, retains moisture. | Can reduce airborne dust by 70-90% on unpaved surfaces. | greenagrochem.comgreenagrochem.com |
| Soil Stabilization | Binds soil particles, improving cohesion and reducing erosion. | Used on roads and slopes; improves soil structure. | greenagrochem.comnsw.gov.au |
| Heavy Metal Adsorption | Chelation and ion-exchange via sulfonate and carboxyl groups. | Modified lignosulfonate hydrogels and composites show high adsorption capacity for Cu²⁺ and Pb²⁺. | nih.govnih.gov |
| Soil Conditioning | Acts as an analogue to humic substances, chelating minerals. | Can enhance the retention and uptake of nutrients by plants. | wikipedia.org |
Adsorption and Sequestration of Heavy Metal Ions in Aqueous Systems
Lignosulfonates are recognized for their potential as low-cost, effective biosorbents for removing heavy metal ions from contaminated water. The mechanism involves the abundance of functional groups on the polymer's surface, such as sulfonic, carboxylic, and hydroxyl groups, which act as active sites for binding metal cations. mdpi.com These negatively charged groups facilitate cation exchange and complexation, effectively sequestering toxic metals. mdpi.com
Research has shown that lignosulfonate-modified materials exhibit enhanced adsorption capacities. For instance, sodium lignosulfonate-modified montmorillonite (LS-MMT) displayed a higher adsorption capability for Lead (Pb(II)) and Copper (Cu(II)) ions compared to unmodified montmorillonite. fao.orgresearchgate.net The adsorption process is influenced by factors like pH, temperature, and the initial concentration of metal ions. mdpi.comresearchgate.net Studies indicate that adsorption generally fits well with the Langmuir isotherm and pseudo-second-order kinetic models, suggesting a monolayer adsorption process on a surface with a finite number of identical sites. fao.orgresearchgate.net The chelating ability of lignosulfonates, related to their oxygen, nitrogen, and sulfur content, is crucial for the effective removal of heavy metals like Pb2+ and Cu2+. nih.gov
Table 1: Adsorption Performance of Lignosulfonate-Based Materials for Heavy Metals
Adsorbent Metal Ion Maximum Adsorption Capacity (mg/g) Optimal pH Reference Lignosulfonate-Montmorillonite (LS-MMT) Pb(II) 124.15 5.0 nih.gov Carbon/Lignosulfonate (C/SL) Pb(II) 281 7.0 Carbon/Lignosulfonate (C/SL) Cu(II) 276 7.0 Biochar/Lignosulfonate (BC-CLS) Cu(II) Data not specified, but performance studied 4.0-5.5
Studies on Soil Structure Improvement and Stabilization Mechanisms
Lignosulfonates act as effective soil conditioners and stabilizers. chinalignin.com When applied to soil, they bind fine particles together, creating a more desirable and stable soil structure. chinalignin.comligninchina.com This action enhances water infiltration, increases water-holding capacity within the root zone, and reduces soil erosion. chinalignin.comgreenagrochem.com The binding mechanism is attributed to the adhesive properties of the lignosulfonate polymer, which forms a cohesive layer upon drying, enhancing soil cohesion. greenagrochem.comlignincorp.com This is particularly beneficial for stabilizing unpaved roads and loose soil surfaces. lignincorp.com Furthermore, research indicates that the application of calcium lignosulfonate can improve soil health and plant-soil interactions. nih.gov
Research on Dust Suppression Principles for Particulate Matter Control
Lignosulfonates are widely used as dust suppressants on unpaved roads, in mines, and at construction sites. omri.orggreenagrochem.com The principles behind their effectiveness are multifaceted. First, as a natural binder, lignosulfonate adheres to dust particles, agglomerating them into larger, heavier particles that are less likely to become airborne. greenagrochem.comgreenagrochem.com Second, their hygroscopic nature allows them to attract and retain moisture from the atmosphere, keeping the surface damp and weighing down dust particles. lignincorp.comlignosulfonate.com Upon drying, lignosulfonates form a flexible but durable crust on the treated surface, which traps dust and resists wind erosion. greenagrochem.comlignosulfonate.com This crusting effect can reduce airborne dust by 70–90%. greenagrochem.comgreenagrochem.com
Investigation into its Role in the Inhibition of Inorganic Salt Degradation (e.g., Ammonium Nitrate (B79036) Caking)
The caking of granular fertilizers like ammonium nitrate during storage is a significant industrial problem caused by moisture absorption and the formation of crystal bridges between particles. researchgate.netdergipark.org.tr Research has demonstrated that calcium lignosulfonate can be an effective anti-caking agent. researchgate.netnih.govnih.gov When added during the production process, it helps to resolve problems of degradation and caking. scispace.com One study found that using calcium lignosulfonate in combination with silicic acid prevented the caking and degradation of ammonium nitrate over a two-year storage period. nih.gov The lignosulfonate coats the surface of the fertilizer particles, reducing their hygroscopicity. nih.govresearchgate.net In one investigation, the optimal concentration for preventing caking was found to be 0.1% calcium lignosulfonate. scispace.com
Table 2: Effect of Calcium Lignosulfonate on Ammonium Nitrate Caking ```html
| Additive(s) | Observation | Reference |
|---|---|---|
| Calcium Lignosulfonate and Silicic Acid | No caking and degradation observed over two years of storage. | fao.org |
| 0.1% Calcium Lignosulfonate, Silicic Acid, Sulfuric Acid | Determined as the optimum concentration for improving free-flowing characteristics and resolving degradation and caking. | nih.gov |
| Various surfactants including Calcium Lignosulfonate | Used to replace the surface of ammonium nitrate particles to reduce hygroscopicity. |
Agricultural Science Research (Chemical and Soil Interaction Focus)
In agriculture, lignosulfonates are investigated for their role in improving soil quality and nutrient delivery to plants.
Mechanisms of Nutrient Complexation and Availability in Soil Systems
Lignosulfonates have the ability to chelate essential mineral nutrients, which can enhance their availability to plants. wikipedia.orgThis is particularly important for micronutrients. The complexation mechanism involves the functional groups on the lignosulfonate polymer binding with nutrient ions, which can prevent them from being locked up in the soil in unavailable forms. researchgate.netThis action helps in the slow release of nutrients, making them available to plants over a longer period. ligninchina.comFor example, lignosulfonates can mobilize potassium and phosphorus in the soil, making them more accessible for plant uptake. chinalignin.comligninchina.comBy complexing with aluminum ions in acidic soils, calcium lignosulfonate can reduce aluminum toxicity and enhance the availability of other nutrients.
researchgate.netnih.gov
Studies on Soil Amendment Efficacy at the Physicochemical Level
As a soil amendment, lignosulfonates have shown significant efficacy in improving the physicochemical properties of soil. researchgate.netThe application of calcium lignosulfonate (CaLS) has been shown to significantly increase soil pH, cation exchange capacity (CEC), and organic carbon content. researchgate.netnih.govSimultaneously, it decreases exchangeable acidity, particularly exchangeable aluminum (Al³⁺), which is toxic to many plants.
researchgate.netnih.gov
A study on saline soils demonstrated that applying calcium lignosulfonate improved soil chemical properties by increasing the levels of available potassium (K) and calcium (Ca) while reducing sodium (Na) content. frontiersin.orgThe mechanism involves the displacement of hydrogen (H⁺) and Al³⁺ ions from soil colloids by Ca²⁺ ions from the lignosulfonate. researchgate.netnih.govThe released Al³⁺ then complexes with the lignosulfonate anions, which can be leached from the topsoil, thereby ameliorating soil acidity and improving overall fertility.
researchgate.netnih.govTable 3: Physicochemical Effects of Calcium Lignosulfonate (CLS) on Saline Soil
Compound Reference Table
Compound Name Lignosulfonic Acid, Ammonium Calcium Salt Ammonium Lignosulfonate Calcium Lignosulfonate Ammonium Nitrate Silicic Acid Sulfuric Acid Lead (Pb(II)) Copper (Cu(II)) Potassium (K) Calcium (Ca) Sodium (Na) Aluminum (Al³⁺) Hydrogen (H⁺) Coniferyl alcohol p-Coumaryl alcohol Sinapyl alcohol Sodium Lignosulfonate Magnesium Lignosulfonate Potassium Lignosulfonate Oleic Acid Stearic Acid Sodium Bisulfite Potassium Sulfate Potassium Hydroxide (B78521) Ammonium Sulfate Sodium Phosphate (B84403) Calcium Nitrate Magnesium Nitrate Magnesium Oxide Cetyltrimethylammonium bromide Hydrochloric acid Glutaraldehyde Triethylenetetramine Lead Nitrate Copper Nitrate Chromium Nitrate Cadmium Nitrate Cobalt Nitrate Lead Sulfate Copper Sulfate Copper Chloride Lead Chloride
Agricultural Science Research (Chemical and Soil Interaction Focus)
Role in Modifying Fertilizer Behavior and Nutrient Release
Lignosulfonic acid, ammonium calcium salt, plays a significant role in enhancing the efficacy of conventional fertilizers by modifying their behavior and controlling nutrient release. Its inherent properties as a natural polymer allow it to interact with fertilizer components and the soil matrix, leading to improved nutrient management.
One of the primary functions of this compound is to act as a slow-release agent, particularly for nitrogen fertilizers like urea (B33335). chinalignin.comgreenagrochem.com By binding with urea, it helps to stabilize nitrogen, reducing its loss to the atmosphere through volatilization and to groundwater through leaching. greenagrochem.com This ensures that the nitrogen remains in the root zone for a longer period, available for plant uptake. Research indicates that combining lignosulfonates with fertilizers such as urea, diammonium phosphate (DAP), and monoammonium phosphate (MAP) significantly enhances soil fertility. greenagrochem.com
The table below summarizes research findings on the effects of lignosulfonates on fertilizer behavior.
| Fertilizer Type | Observed Effect of Lignosulfonate Addition | Mechanism of Action | Reference |
| Nitrogen (Urea) | Reduced nutrient leaching and volatilization; slow release of nitrogen. | Stabilization of nitrogen; binding with urea molecules. | greenagrochem.com |
| Phosphorus (DAP, MAP) | Increased availability of phosphorus in the soil. | Prevention of phosphate precipitation by chelating soil minerals like aluminum. | greenagrochem.comresearchgate.net |
| Micronutrients | Improved uptake and transport within the plant. | Acts as a carrier and activator for foliar-applied nutrients. | lignosulfonate.com |
Investigation of its Influence on Soil Physicochemical Dynamics under Stress Conditions
Lignosulfonic acid, ammonium calcium salt has been investigated for its positive influence on the physicochemical properties of soil, particularly under abiotic stress conditions such as high salinity and adverse pH.
Under salinity stress, the application of calcium lignosulfonate has demonstrated the ability to mitigate the negative effects on both the soil and plant health. A study on maize grown under saline conditions found that treatment with calcium lignosulfonate improved soil chemical properties by increasing the content of essential cations while reducing harmful sodium levels. frontiersin.org This ionic exchange helps to alleviate the osmotic stress and sodium toxicity that typically inhibit plant growth in saline soils. frontiersin.org
The compound also plays a role in regulating soil pH. In acidic soils, which can have toxic levels of available aluminum, the addition of calcium lignosulfonate can help increase the pH, making the environment more favorable for crop growth. lignincorp.com Conversely, studies with ammonium lignosulfonate have shown it can cause a reduction in the pH of alkaline soils. lignincorp.com This ability to modulate soil pH is crucial for optimizing nutrient availability, as most nutrients are best absorbed by plants within a specific pH range (typically 5.5 to 7.0). chinalignin.comgreenagrochem.com
The following table presents data from a study investigating the effect of calcium lignosulfonate (CLS) on soil chemical properties under salinity stress.
| Treatment Combination | Soil Sodium (Na) Content (g/kg) | Soil Potassium (K) Content (g/kg) | Soil Calcium (Ca) Content (g/kg) | Reference |
| Low Salinity (WS0.5) + High CLS (CLS10) | 0.23 | 0.167 | 0.39 | frontiersin.org |
Application in Pesticide and Fertilizer Formulations as a Dispersing Agent
Lignosulfonic acid, ammonium calcium salt is widely used as a key component in the formulation of agricultural pesticides and fertilizers, where it functions primarily as a dispersing agent. chinalignin.comligninchina.com Its effectiveness stems from its molecular structure, which contains negatively charged sulfonate groups that allow it to adsorb onto the surface of solid particles. ligninchina.comlignincorp.com
In liquid pesticide formulations, such as suspension concentrates, many active ingredients consist of fine solid particles that tend to agglomerate or settle over time. lignosulfonate.com When lignosulfonic acid, ammonium calcium salt is added, its molecules coat these particles, imparting a negative charge. ligninchina.com This creates electrostatic repulsion between the particles, preventing them from clumping together and ensuring they remain evenly suspended in the liquid medium. ligninchina.comlignincorp.com This stable dispersion is critical for ensuring uniform application in the field, preventing clogged spray nozzles, and maximizing the efficacy of the pesticide. chinalignin.comlignosulfonate.com
Beyond dispersion, the compound also acts as a wetting agent. chinalignin.com It reduces the surface tension of the spray solution, allowing droplets to spread more effectively across the waxy surfaces of plant leaves instead of beading up and rolling off. chinalignin.comlignosulfonate.com This improved coverage enhances the contact and absorption of the active ingredient. lignosulfonate.com
In the production of granular or pelletized fertilizers and pesticides, it serves as an effective binding agent. chinalignin.comlignosulfonate.com It helps to hold the powdered materials together, forming durable granules that resist crumbling into dust during transport and application. chinalignin.comlignosulfonate.com This ensures a more consistent and controlled release of the active substances into the soil. chinalignin.com
The functions of Lignosulfonic acid, ammonium calcium salt in agrochemical formulations are outlined in the table below.
| Function | Description | Benefit in Formulation | Reference |
| Dispersing Agent | Prevents solid particles from clumping together in liquid suspensions. | Ensures uniform distribution of active ingredients in the spray tank and on the target crop. | lignincorp.comlignosulfonate.com |
| Wetting Agent | Lowers the surface tension of water-based sprays. | Improves the spreading and sticking of the formulation on plant leaves. | chinalignin.com |
| Binding Agent | Holds particles together in granular and pelletized products. | Prevents dust formation and ensures the structural integrity of granules for even application. | lignosulfonate.comchinalignin.com |
| Emulsifier | Stabilizes mixtures of oil and water. | Allows for the formulation of stable emulsion concentrates. | chinalignin.comchinalignin.com |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Identification
Chromatography is a primary tool for the characterization of lignosulfonates, separating the complex mixture based on physical and chemical properties. nih.gov Techniques like size-exclusion, ion-exchange, and hydrophobic interaction chromatography are fundamental in elucidating the properties of these polymers.
Ion chromatography (IC) is a form of liquid chromatography used for separating ions and polar molecules based on their charge. celignis.com The technique relies on the electrostatic interactions between charged analyte molecules and the ion-exchange groups of the stationary phase. celignis.comnih.gov For a complex salt like lignosulfonic acid, ammonium (B1175870) calcium salt, IC is particularly useful for analyzing its constituent ions (ammonium and calcium) and the sulfonated organic backbone.
In IC, the stationary phase consists of a resin with covalently attached ionic functional groups. celignis.com For cation analysis (like Ca²⁺ and NH₄⁺), a cation-exchange column is used, while an anion-exchange column is used for anions like the lignosulfonate itself. celignis.com The separation is achieved by pumping a liquid eluent through the column, where ions in the sample compete with ions in the eluent for the active sites on the resin. nih.gov Detection is often accomplished using a conductivity detector, which measures the change in the eluent's conductivity as the separated ions pass through. thermofisher.com
Research applications include:
Quantification of Counter-ions: Determining the precise content of calcium and ammonium ions associated with the lignosulfonate polymer.
Analysis of Sulfite (B76179) Content: Measuring residual sulfites from the pulping process, which can be achieved with high precision using an IC system with an appropriate eluent and column. fao.org
Monitoring Degradation Products: Analyzing for the presence of organic acids and other charged low-molecular-weight compounds in lignosulfonate samples. thermofisher.com
Table 1: Ion Chromatography System Specifications for Biomass Analysis
This interactive table outlines typical components and applications of an Ion Chromatography system used in the analysis of biomass-derived materials like lignosulfonates. celignis.com
| Component | Specification/Application | Description |
| Pumps | Quaternary Gradient Pumps | Allows for the mixing of up to four different eluents, enabling complex gradient separations for resolving multiple analytes in a single run. |
| Detectors | Conductivity, Pulsed Amperometric Detection (PAD), UV-Vis | Conductivity detection is standard for ions. PAD is highly sensitive for carbohydrates. UV-Vis can detect chromophoric molecules. celignis.com |
| Eluent Generator | Reagent-Free™ IC (RFIC™) | Automatically generates high-purity eluents (e.g., hydroxide) from deionized water, improving precision and simplifying operation. thermofisher.com |
| Applications | Monosaccharide, Oligosaccharide, and Uronic Acid Analysis | HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is a powerful IC mode for carbohydrate analysis. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, lignosulfonates are large, non-volatile polymers and cannot be directly analyzed by GC. nih.gov Therefore, a chemical modification step known as derivatization is required.
Derivatization transforms the non-volatile lignosulfonate components into volatile and thermally stable compounds suitable for GC analysis. rsc.org For lignosulfonates, this often involves breaking the polymer into smaller units and converting polar functional groups (like hydroxyl and carboxyl groups) into less polar, more volatile derivatives. nih.govresearchgate.net For example, headspace GC-MS can be used to determine the methoxyl group content of lignosulfonates. nih.gov
The derivatized sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.
Typical Derivatization Procedure for Functional Group Analysis:
Cleavage: The lignin (B12514952) polymer may be broken down using methods like pyrolysis or chemical degradation.
Derivatization: Functional groups are reacted with a derivatizing agent. For example, hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers.
Analysis: The resulting volatile derivatives are analyzed by GC-MS.
This method is crucial in research for the structural elucidation of the lignin polymer, providing detailed information about the monomeric units and the types and quantities of functional groups present. nih.govresearchgate.net
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry, particularly in the ultraviolet (UV) region, is a widely used technique for the quantitative analysis of lignosulfonates in various solutions. mdpi.com This method is based on the principle that lignosulfonates contain chromophores, primarily the aromatic rings of the lignin structure, which absorb light at specific wavelengths. acs.orgcellulosechemtechnol.ro
The concentration of lignosulfonate in a sample is typically determined by measuring its absorbance at a wavelength of 280 nm. mdpi.com However, this measurement can be affected by interference from other UV-absorbing substances that may be present in the sample, such as decomposition products of carbohydrates. mdpi.com
To improve accuracy, various methods have been developed:
Difference Spectrometry: This method involves measuring the UV absorption spectra of the sample in both neutral and alkaline solutions. The difference in absorbance is used to quantify specific functional groups, such as phenolic hydroxyl groups, which ionize at high pH, causing a characteristic shift in the absorption spectrum. cellulosechemtechnol.ro
Precipitation: Lignosulfonates can be selectively precipitated from a solution to separate them from interfering substances. mdpi.com Reagents like cetyltrimethylammonium bromide (CTAB) or 2-naphthylamine (B18577) have been used for this purpose. journals.co.zagoogle.com The concentration of the isolated lignosulfonate can then be determined spectrophotometrically. A method using CTAB co-precipitation and UV spectrophotometry has been developed to measure the degree of sulfonation by determining the absorbance of the residual lignosulfonate in the supernatant. google.com
Table 2: Comparison of Spectrophotometric Quantification Methods
| Method | Principle | Advantages | Disadvantages/Challenges | Citation |
| Direct UV Absorbance (280 nm) | Measures the direct absorption of UV light by the aromatic rings in lignin. | Rapid, simple, requires affordable equipment. | Prone to interference from other UV-absorbing compounds. Requires high dilutions for concentrated samples. | mdpi.comjournals.co.za |
| Difference UV Spectrometry | Measures the spectral shift of phenolic groups between neutral and alkaline pH. | Provides quantitative information on specific functional groups. | More complex procedure than direct absorbance. | cellulosechemtechnol.ro |
| Precipitation-Based Methods | Lignosulfonate is selectively precipitated, separated, and then quantified. | Improves accuracy by removing interfering substances. | The precipitation process can be influenced by temperature, pH, and molecular weight. Introduces additional reagents. | mdpi.com |
Advanced Methods for Trace Analysis in Complex Environmental and Material Matrices
Detecting and characterizing lignosulfonic acid, ammonium calcium salt at trace levels in complex matrices like soil, water, or industrial formulations requires highly sensitive and selective advanced analytical methods.
Asymmetric Flow Field-Flow Fractionation (AsFlFFF): This technique is a powerful alternative to size-exclusion chromatography (SEC) for determining the molar mass distribution of lignosulfonates. researchgate.net AsFlFFF separates macromolecules in a thin, open channel without a stationary packing material, which avoids the shearing and degradation that can occur in SEC columns. This makes it particularly suitable for analyzing crude, unpurified industrial liquors, as it can separate the polymer from impurities in a single step. researchgate.net When coupled with a multi-angle laser light scattering (MALLS) detector, it provides an efficient tool for the rapid screening of the molar mass of technical lignosulfonates. researchgate.net
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is considered one of the most accurate methods for the quantitative determination of various hydroxyl groups (aliphatic, phenolic, carboxylic) in lignin. researchgate.netrsc.org The technique involves derivatizing the hydroxyl groups with a phosphorus-containing reagent, like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831). The resulting phosphitylated lignin is then analyzed by ³¹P NMR. The different types of hydroxyl groups produce distinct signals in the NMR spectrum, allowing for their precise quantification. nih.gov Recent advancements have introduced new solvent systems, such as those including ionic liquids, to overcome the solubility issues that have traditionally limited the analysis of some lignosulfonates. researchgate.netrsc.org
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a valuable tool for investigating the amphiphilic nature of lignosulfonates, exploiting the hydrophobic regions on their surface. nih.gov By combining HIC with other techniques like SEC in a two-dimensional liquid chromatography (2D-LC) setup, a more in-depth characterization of lignosulfonates based on both their chemical composition and molecular size can be achieved. nih.gov
Large-Volume Injection-Liquid Chromatography-Mass Spectrometry (LVI-LC-MS): For trace analysis in environmental samples like water, LVI-LC-MS is an emerging technique. nih.gov It involves directly injecting a large volume of an aqueous sample into the LC-MS system, which significantly enhances detection limits for polar organic contaminants without the need for a separate solid-phase extraction (SPE) pre-concentration step. nih.gov This approach is applicable for monitoring the presence of lignosulfonates or their degradation products in environmental matrices.
Bioremediation and Biotransformation Studies
Investigation of Microbial Degradation Pathways of Lignosulfonates
The microbial degradation of lignosulfonate is a complex process involving various bacteria and fungi that have evolved to utilize lignin-related compounds. researchgate.netnih.gov While research specifically targeting the mixed ammonium (B1175870) calcium salt is limited, extensive studies on calcium lignosulfonates and lignosulfonates in general provide a clear understanding of the operative microbial pathways. The counter-ions (calcium and ammonium) are known to influence the molecular properties and conformational stability of the lignosulfonate aggregates, which may in turn affect their bioavailability and degradation. doi.orgresearchgate.net For instance, ammonium lignosulfonates tend to be more hydrophilic and less structurally stable in acidic conditions compared to calcium lignosulfonates, which are stabilized by the divalent calcium ions. doi.org
The primary microorganisms capable of degrading lignosulfonates are white-rot fungi, which are considered the most effective lignin (B12514952) degraders in nature. nih.govresearchgate.net Several bacterial species have also been identified with the ability to break down these complex polymers. researchgate.netmdpi.com
Fungal Degradation: White-rot fungi, belonging to the Basidiomycota, are renowned for their ability to completely mineralize lignin. nih.gov Species such as Pycnoporus sanguineus, Coriolus pubescens, and Trametes sp. I-62 have demonstrated significant capabilities in decolorizing and degrading lignosulfonates in laboratory settings. nih.govresearchgate.net The degradation process is primarily oxidative, initiated by a suite of extracellular enzymes. researchgate.net These fungi can break down the high-molecular-weight polymer into smaller, less complex molecules that can be assimilated into their metabolic pathways. Studies have shown that the efficiency of decolorization, an indicator of degradation, varies by fungal species and culture conditions. nih.gov
Bacterial Degradation: While fungi have been more extensively studied, certain bacteria also possess lignosulfonate-degrading capabilities. mdpi.comresearchgate.net Bacterial degradation offers potential advantages such as faster growth rates and easier genetic manipulation compared to fungi. researchgate.net A notable example is the bacterial strain Sphingobacterium sp. HY-H, which has been shown to degrade lignosulfonate. researchgate.net The proposed degradation pathway by this strain involves an initial depolymerization of the lignosulfonate into lower-molecular-weight compounds. This is followed by the partial oxidation of the side chains and subsequent decarboxylation to produce carbon dioxide. researchgate.net Other bacteria, such as Rhodococcus jostii, utilize the β-ketoadipate pathway to break down aromatic compounds derived from lignin. mdpi.comnih.gov
The table below summarizes the decolorization efficiency of various fungal species on lignosulfonate, a key indicator of microbial degradation.
Table 1: Lignosulfonate Decolorization by Fungal Species
| Fungal Species | Medium | Lignosulfonate Concentration (%) | Decolorization Efficiency (%) | Source |
|---|---|---|---|---|
| Pycnoporus sanguineus | Kirk's Medium | 1% | High | nih.gov |
| Coriolus pubescens | Kirk's Medium | 1% | High | nih.gov |
| Trametes sp. I-62 | Kirk's Medium | 1% | High | nih.gov |
| Pycnoporus sanguineus | Kirk's Medium | 2% | Moderate-High | nih.gov |
| Coriolus pubescens | Kirk's Medium | 2% | Moderate-High | nih.gov |
Emerging Research Directions and Future Perspectives
Novel Modification Strategies for Enhanced Functionalization
The inherent structure of lignosulfonates, including ammonium (B1175870) calcium lignosulfonate, offers a rich platform for chemical modification. researchgate.net Researchers are actively exploring novel strategies to enhance its functional properties for a wider range of applications. These strategies often target the reactive functional groups present in the lignosulfonate structure, such as phenolic and alcoholic hydroxyl groups. researchgate.net
One promising area of research is the polymerization of lignosulfonates to increase their molecular weight. nih.gov Techniques such as laccase-mediated polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization are being investigated to achieve this. nih.gov Increasing the molecular weight can improve the performance of lignosulfonates in applications like dispersants and binders. researchgate.netnih.gov
Another key strategy involves the introduction of new functional groups through chemical reactions. researchgate.netmdpi.com This can include:
Sulfomethylation: This process can enhance the water solubility and dispersing properties of lignosulfonates. wikipedia.org
Copolymerization: Grafting other polymer chains onto the lignosulfonate backbone can create novel materials with combined properties. For instance, copolymerizing with p-aminobenzoic acid has been explored to create new functionalities. researchgate.net
Amination and Nitration: These reactions introduce nitrogen-containing groups, which can alter the chemical reactivity and surface properties of the lignosulfonate. researchgate.net
Epoxidation: The reaction with epoxidized oligomers, such as those derived from poly(ethylene glycol) and poly(propylene glycol), can produce non-ionic polymeric dispersants with enhanced performance due to steric hindrance phenomena. nih.gov
These modification strategies aim to tailor the properties of ammonium calcium lignosulfonate for specific high-value applications, moving beyond its traditional uses. The choice of modification technique is critical, as it can significantly impact the final properties of the material. mdpi.com For example, ammonium lignosulfonate is reported to have higher reactivity for chemical modifications compared to calcium-based lignosulfonates. mdpi.com
Table 1: Overview of Novel Modification Strategies for Lignosulfonates
| Modification Strategy | Objective | Potential Impact on Lignosulfonate Properties |
|---|---|---|
| Polymerization (e.g., laccase-mediated, RAFT) | Increase molecular weight | Improved dispersing and binding capabilities. researchgate.netnih.gov |
| Sulfomethylation | Enhance hydrophilicity | Increased water solubility and improved performance as a dispersant. wikipedia.org |
| Copolymerization | Introduce new functionalities | Creation of hybrid polymers with tailored properties for specific applications. researchgate.net |
| Amination/Nitration | Introduce nitrogen groups | Altered chemical reactivity and surface characteristics. researchgate.net |
| Epoxidation | Grafting of non-ionic chains | Enhanced steric hindrance for improved dispersion performance. nih.gov |
Integration into Sustainable Bioeconomy Models and Circular Economy Principles
Lignosulfonic acid, ammonium calcium salt, as a byproduct of the paper industry, is inherently aligned with the principles of a bioeconomy and circular economy. nih.govresearchgate.net These economic models prioritize the use of renewable resources and the elimination of waste. ellenmacarthurfoundation.org The integration of ammonium calcium lignosulfonate into these frameworks is a key area of ongoing research and development.
In the context of a bioeconomy , ammonium calcium lignosulfonate represents a valuable, bio-based raw material that can replace fossil-based chemicals in numerous applications. borregaard.commdpi.com Its use as a dispersant in concrete, for example, reduces the need for synthetic superplasticizers derived from petroleum. nih.govresearchgate.netwikipedia.org Furthermore, its application in agriculture as a soil conditioner and chelating agent for micronutrients offers a sustainable alternative to synthetic fertilizers and chelating agents like EDTA. wikipedia.org
The principles of a circular economy —eliminating waste and pollution, circulating products and materials, and regenerating nature—are also highly relevant to ammonium calcium lignosulfonate. ellenmacarthurfoundation.org By valorizing a waste stream from the pulping industry, its use directly contributes to the first principle. researchgate.net Research is also exploring its role in creating more durable and recyclable materials. For instance, its incorporation into polymer blends can create composites with specific properties, potentially enhancing their recyclability. semanticscholar.orgresearchgate.net
A significant aspect of its integration into circular models is its biodegradability. wikipedia.orgborregaard.com Unlike many synthetic polymers that persist in the environment, lignosulfonates can be broken down by natural processes, contributing to the regeneration of natural systems. wikipedia.org This makes them an attractive option for applications where environmental release is a possibility.
Future research in this area will likely focus on:
Developing new applications for ammonium calcium lignosulfonate that displace less sustainable materials.
Optimizing its use in existing applications to maximize environmental benefits.
Investigating its long-term fate and effects in various environmental systems to ensure its circularity.
Exploration of Synergistic Effects with Other Biopolymers in Research Systems
The combination of lignosulfonic acid, ammonium calcium salt with other biopolymers is a promising research avenue for creating novel materials with enhanced properties. This approach leverages the unique characteristics of each component to achieve synergistic effects that are not possible with the individual polymers alone.
Research has shown that blending lignosulfonates with biopolymers such as polypropylene (B1209903) (PP) can result in materials with improved mechanical properties. semanticscholar.org The addition of lignosulfonate to a PP matrix can increase the rigidity of the blend due to the complex and cross-linked structure of the lignosulfonate molecule. semanticscholar.org However, achieving good compatibility between the hydrophilic lignosulfonate and hydrophobic polymers like PP can be challenging, often resulting in heterogeneous blends. semanticscholar.orgresearchgate.net To address this, researchers are investigating the use of coupling agents, such as maleic anhydride (B1165640) grafted polypropylene (MAPP), to improve interfacial adhesion between the two phases.
Studies on blends of lignosulfonates with other polymers, such as ethylene-propylene copolymers, have also been conducted. researchgate.net These investigations have explored the compatibility, properties, and degradability of the resulting materials. researchgate.net The addition of lignosulfonates can influence the morphology and thermal stability of the polymer blends. semanticscholar.org
Table 2: Research Findings on Lignosulfonate-Biopolymer Blends
| Biopolymer Blend | Key Research Finding | Reference |
|---|---|---|
| Polypropylene (PP) / Lignosulfonate | The addition of lignosulfonate can increase the rigidity of the blend. semanticscholar.org Weak interactions can lead to a heterogeneous blend, which can be improved with coupling agents. semanticscholar.org | semanticscholar.org, |
| Ethylene-propylene copolymer / Lignosulfonate | Phase separation and the formation of lignosulfonate domains were observed, with the size of these domains increasing with higher lignosulfonate content. researchgate.net | researchgate.net |
| Poly(lactic acid) (PLA) / Lignosulfonate | Desulfonation of lignosulfonate can improve its compatibility with PLA, leading to composites with altered properties. ncsu.edu | ncsu.edu |
Future research in this area is expected to focus on:
Exploring a wider range of biopolymers to blend with ammonium calcium lignosulfonate.
Developing more effective compatibilization strategies to create homogenous blends with improved performance.
Investigating the potential applications of these novel biopolymer blends in areas such as packaging, automotive components, and construction materials.
Development of Advanced Methodologies for Process Monitoring and Control in Research Scale-Up
The successful transition of lignosulfonic acid, ammonium calcium salt applications from the laboratory to industrial scale hinges on the development of robust and efficient process monitoring and control methodologies. As research into novel modifications and applications expands, so does the need for advanced analytical techniques and scalable production processes.
Process Monitoring:
A variety of analytical techniques are employed to characterize lignosulfonates and monitor their modification processes. These include:
Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the chemical structure of lignosulfonates and identifying changes in functional groups during modification. nih.govresearchgate.net
Chromatographic Techniques: High-Performance Size Exclusion Chromatography (HPSEC) is used to determine the molecular weight distribution of lignosulfonates, which is a critical parameter for many applications. nih.govresearchgate.net Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can provide detailed information about the chemical structure. researchgate.net
Other Techniques: Attenuated Total Reflectance (ATR) FTIR spectroscopy is being developed for the direct quantification of lignosulfonates in aqueous solutions and mixtures. mdpi.com
The development of real-time, in-line monitoring techniques is a key goal for improving process control and efficiency during scale-up.
Scale-Up Challenges and Solutions:
Scaling up the production and modification of lignosulfonates presents several challenges, many of which are common to the broader field of lignocellulosic biomass conversion. researchgate.net These can include:
Feedstock Heterogeneity: The properties of lignosulfonates can vary depending on the wood source and the pulping process conditions, which can impact the consistency of the final product. osti.gov
Process Control: Maintaining optimal reaction conditions (e.g., temperature, pH, reactant concentrations) at a larger scale can be difficult.
Product Purification: Separating the modified lignosulfonate from unreacted reagents and byproducts can be complex and costly. researchgate.net
To address these challenges, researchers are exploring various strategies, such as:
Advanced Process Control Systems: The implementation of sophisticated control systems can help to maintain tight control over process parameters.
Efficient Separation Technologies: The use of techniques like ultrafiltration can aid in the purification of lignosulfonates. wikipedia.org
Process Intensification: Developing more efficient and continuous reaction processes can help to reduce costs and improve product consistency.
The LignoForce System™, for example, is a process developed to improve the filterability and purity of lignin (B12514952) recovered from black liquor, highlighting the type of innovation needed for efficient scale-up. researchgate.net As research on ammonium calcium lignosulfonate continues to evolve, the development of these advanced methodologies will be critical for realizing its full commercial potential.
Q & A
Q. Which spectroscopic techniques are effective for structural characterization of ammonium calcium lignosulfonate?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonic acid, hydroxyl), while nuclear magnetic resonance (NMR) elucidates lignin backbone structure. X-ray diffraction (XRD) confirms crystallinity, and UV-Vis spectroscopy quantifies aromatic content. Comparative spectral analysis with pure calcium or ammonium salts helps distinguish ionic contributions .
Q. How can researchers assess the solubility and stability of this compound in aqueous systems?
- Methodological Answer : Conduct solubility tests at varying temperatures (25–80°C) and pH (3–10) using gravimetric analysis. Stability is evaluated by tracking hygroscopicity (via dynamic vapor sorption) and thermal degradation (TGA/DSC). Protocols from magnesium aluminometasilicate testing (e.g., soluble salt limits, pH adjustments) are adaptable .
Advanced Research Questions
Q. How can contradictions in reported solubility data for ammonium calcium lignosulfonate be resolved?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual lignin monomers) or inconsistent pH control. Standardize protocols by pre-purifying lignosulfonic acid via dialysis and using buffer systems (e.g., phosphate or acetate) to stabilize pH. Cross-validate results with ion chromatography for anion quantification .
Q. What mechanistic studies explain the interaction between ammonium calcium lignosulfonate and clay minerals in environmental remediation?
- Methodological Answer : Use adsorption isotherms (Langmuir/Freundlich models) and zeta potential measurements to study colloidal interactions. FTIR and X-ray photoelectron spectroscopy (XPS) reveal binding mechanisms (e.g., cation-π interactions). Reference bentonite interaction studies for methodology .
Q. What challenges arise in quantifying lignosulfonic acid derivatives in mixed-salt forms, and how are they addressed?
- Methodological Answer : Co-elution in HPLC and signal overlap in mass spectrometry complicate analysis. Employ ion-pair chromatography with ammonium acetate buffers and high-resolution MS (HRMS) for differentiation. Calibrate using synthetic standards of pure ammonium and calcium salts .
Key Considerations for Experimental Design
- Controlled Variables : Temperature, ionic strength, and pH significantly influence synthesis and stability. Use buffered solutions to minimize variability .
- Analytical Cross-Validation : Combine multiple techniques (e.g., titration + spectroscopy) to address data contradictions .
- Ethical Sourcing : Ensure lignosulfonic acid is derived from sustainably processed lignin to avoid batch inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
